3-Ethoxy-4-propoxybenzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-ethoxy-4-propoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHLMEIZTKTCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343021 | |
| Record name | 3-Ethoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350988-41-9 | |
| Record name | 3-Ethoxy-4-propoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with significant applications in the pharmaceutical and fragrance industries. Its structure, featuring both an ethoxy and a propoxy group on the benzaldehyde ring, suggests its potential as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its known chemical properties, a proposed synthesis protocol based on analogous well-documented reactions, and a discussion of its potential applications in research and drug development.
Chemical and Physical Properties
The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other key physical properties such as boiling point, density, and solubility have not been extensively documented in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₃ | ChemicalBook[1], Matrix Scientific[2] |
| Molecular Weight | 208.25 g/mol | ChemicalBook[1] |
| Melting Point | 41-42 °C | ChemicalBook[1] |
| CAS Number | 350988-41-9 | ChemicalBook[1], Matrix Scientific[2] |
| Appearance | Not specified, likely a solid at room temperature given the melting point. | Inferred |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
This proposed protocol is adapted from the known synthesis of 3-Ethoxy-4-methoxybenzaldehyde.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)
-
1-Bromopropane (or other suitable propylating agent)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (or another suitable polar aprotic solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent), anhydrous potassium carbonate (approximately 1.5 equivalents), and a suitable volume of anhydrous acetone to ensure adequate stirring.
-
Addition of Propylating Agent: While stirring the mixture, add 1-bromopropane (approximately 1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product.
Visualizing the Proposed Synthesis Workflow
The logical flow of the proposed synthesis is depicted in the following diagram:
Caption: Proposed synthesis workflow for this compound.
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group. This group can undergo a variety of chemical transformations, making the molecule a valuable intermediate in organic synthesis. Key reactions include:
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (3-ethoxy-4-propoxybenzoic acid).
-
Reduction: The aldehyde can be reduced to the corresponding alcohol (3-ethoxy-4-propoxybenzyl alcohol).
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphonium ylide can be used to form an alkene.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the aldol condensation or Knoevenagel condensation.
Given its structural similarity to other substituted benzaldehydes with known biological activities, this compound could be a target for investigation in several areas of drug development:
-
Enzyme Inhibition: Analogous compounds, such as 3-ethoxy-4-hydroxybenzaldehyde, have shown acetylcholinesterase inhibition activity. It is plausible that this compound could be explored for similar or other enzyme inhibitory roles.
-
Antimicrobial Agents: Benzaldehyde derivatives are known to possess antimicrobial properties. The specific combination of ethoxy and propoxy groups may modulate this activity.
-
Scaffold for Drug Synthesis: The reactivity of the aldehyde group allows for the facile introduction of diverse chemical moieties, making it a useful scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Currently, there is no specific information in the searched literature detailing the use of this compound in any signaling pathways.
Safety and Handling
Based on the available information for this compound, it is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a substituted benzaldehyde with potential as a synthetic intermediate. While its physical and biological properties are not as extensively documented as some of its close analogs, its chemical structure suggests a range of possible applications in organic synthesis and medicinal chemistry. The proposed synthesis protocol, based on established Williamson ether synthesis, provides a viable route for its preparation. Further research is warranted to fully elucidate the chemical, physical, and biological properties of this compound and to explore its potential in drug discovery and development.
References
3-Ethoxy-4-propoxybenzaldehyde: A Technical Overview for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and procedural workflows related to 3-Ethoxy-4-propoxybenzaldehyde.
Introduction
This compound is an aromatic aldehyde, a class of organic compounds frequently utilized as intermediates in the synthesis of more complex molecules. Its structure, featuring a benzaldehyde core with ethoxy and propoxy substitutions, makes it a valuable building block in various chemical applications, including pharmaceutical research and development. The precise arrangement of these functional groups allows for targeted modifications and introductions of diverse functionalities, making it a key precursor in the synthesis of novel therapeutic agents and other specialty chemicals. This document provides a technical summary of its chemical properties and a detailed protocol for its synthesis.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for its application in experimental settings, ensuring accurate stoichiometric calculations and appropriate handling procedures.
| Property | Value | Reference |
| CAS Number | 350988-41-9 | [1] |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| MDL Number | MFCD01922214 | [1] |
| Hazard | Irritant | [1] |
Structural Formula
The structural formula of this compound is presented below. The molecule consists of a central benzene ring substituted with an aldehyde group (-CHO), an ethoxy group (-OCH2CH3) at position 3, and a propoxy group (-OCH2CH2CH3) at position 4.
The image above is a placeholder representing the chemical structure described.
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This method involves the propylation of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), a readily available starting material. The phenolic hydroxyl group of ethyl vanillin is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a propyl halide) to form the desired ether linkage.
Materials and Reagents
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) (CAS: 121-32-4)
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K2CO3) (or another suitable base like Sodium Hydroxide)
-
Acetone (or Dimethylformamide - DMF) (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Experimental Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 equivalent) in anhydrous acetone.
-
Addition of Base : Add potassium carbonate (1.5 equivalents) to the solution. The mixture will be a suspension.
-
Addition of Alkylating Agent : Add 1-bromopropane (1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Reaction : Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (ethyl vanillin) is consumed.
-
Work-up :
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification :
-
Filter the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Visualized Workflows and Relationships
To clarify the procedural and chemical relationships, the following diagrams are provided in the DOT language for Graphviz.
Synthesis Reaction Pathway
This diagram illustrates the chemical transformation from the starting materials to the final product via the Williamson ether synthesis.
Caption: Chemical relationship in the synthesis of this compound.
Experimental Synthesis Workflow
This diagram outlines the step-by-step laboratory workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis and purification process.
References
Technical Guide: Determination of the Molecular Weight of 3-Ethoxy-4-propoxybenzaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde compound characterized by ethoxy and propoxy functional groups attached to a benzaldehyde core. A precise understanding of its molecular weight is fundamental for a range of applications in chemical synthesis, pharmacological research, and drug development. Accurate molecular weight is critical for stoichiometric calculations, analytical characterization (such as mass spectrometry), and ensuring the purity and identity of the compound in experimental settings.
This technical guide provides a detailed methodology for the calculation of the molecular weight of this compound, presenting the underlying atomic weight data and the computational workflow.
Molecular Formula and Component Elements
The chemical structure of this compound corresponds to the molecular formula C₁₂H₁₆O₃ .[1][2] This formula indicates that each molecule is composed of twelve carbon atoms, sixteen hydrogen atoms, and three oxygen atoms.
Data Presentation: Atomic Weights
The calculation of the molecular weight is based on the standard atomic weights of the constituent elements. The values used in this guide are the conventional atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC).
| Element | Symbol | Quantity (in molecule) | Standard Atomic Weight (amu) | Subtotal (amu) |
| Carbon | C | 12 | ~12.011[3][4] | 144.132 |
| Hydrogen | H | 16 | ~1.008[5][6][7][8] | 16.128 |
| Oxygen | O | 3 | ~15.999[9][10][11] | 47.997 |
| Total | 208.257 |
The calculated molecular weight of this compound is 208.257 g/mol . This value is consistent with published data, which lists the molecular weight as approximately 208.26 g/mol .[1]
Experimental Protocol: Molecular Weight Calculation
This section details the protocol for the theoretical calculation of the molecular weight of this compound.
4.1 Objective: To determine the molecular weight of this compound from its molecular formula and the standard atomic weights of its constituent elements.
4.2 Materials:
-
Molecular Formula: C₁₂H₁₆O₃
-
Standard Atomic Weight Data (IUPAC)
4.3 Procedure:
-
Identify Constituent Elements: Deconstruct the molecular formula (C₁₂H₁₆O₃) into its constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).
-
Determine Atom Count: Quantify the number of atoms for each element present in a single molecule:
-
Carbon: 12 atoms
-
Hydrogen: 16 atoms
-
Oxygen: 3 atoms
-
-
Obtain Standard Atomic Weights: Reference the standard atomic weight for each element:
-
C ≈ 12.011 amu
-
H ≈ 1.008 amu
-
O ≈ 15.999 amu
-
-
Calculate Subtotals: Multiply the atom count of each element by its respective atomic weight to determine the total mass contribution for that element.
-
Mass (C) = 12 * 12.011 amu = 144.132 amu
-
Mass (H) = 16 * 1.008 amu = 16.128 amu
-
Mass (O) = 3 * 15.999 amu = 47.997 amu
-
-
Summation: Sum the subtotals from the previous step to arrive at the final molecular weight.
-
Molecular Weight = 144.132 + 16.128 + 47.997 = 208.257 amu
-
4.4 Result: The calculated molecular weight is 208.257 amu, which is expressed in g/mol for molar mass considerations.
Visualization of Calculation Workflow
The logical flow of the molecular weight calculation protocol is illustrated in the diagram below.
Caption: Workflow for Molecular Weight Calculation.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Benzaldehyde, 3-ethoxy-4-propoxy- (9CI) | 350988-41-9 [amp.chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. princeton.edu [princeton.edu]
- 10. Oxygen - Wikipedia [en.wikipedia.org]
- 11. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
An In-depth Technical Guide to the Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines plausible synthetic pathways for the preparation of 3-ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the absence of a specifically documented synthesis for this target molecule in reviewed literature, this document proposes two logical and technically sound approaches based on the well-established Williamson ether synthesis. The information presented herein is intended to provide a strong foundational methodology for researchers to develop a robust synthesis in the laboratory.
Introduction to the Core Synthesis Strategy: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide ion. In the context of synthesizing this compound, this strategy is particularly well-suited for the O-alkylation of a substituted phenolic precursor.
The general mechanism involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks an alkyl halide in an SN2 reaction, leading to the formation of the desired ether and a salt byproduct.
For the synthesis of aromatic ethers, common bases include potassium carbonate, sodium hydroxide, and sodium hydride. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetone often being employed to facilitate the reaction.
Proposed Synthesis Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of this compound. Both pathways utilize the Williamson ether synthesis but differ in the starting material and the alkylating agent.
-
Pathway A: O-Ethylation of 3-hydroxy-4-propoxybenzaldehyde.
-
Pathway B: O-Propylation of 4-hydroxy-3-ethoxybenzaldehyde (Ethylvanillin).
The selection of a particular pathway in a practical setting would likely depend on the commercial availability and cost of the starting materials.
Pathway A: Ethylation of 3-hydroxy-4-propoxybenzaldehyde
This pathway begins with 3-hydroxy-4-propoxybenzaldehyde and introduces the ethyl group in the final step.
Diagram of Synthesis Pathway A
Caption: Synthesis of this compound via Ethylation.
Experimental Protocol for Pathway A
-
Reaction Setup: To a dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-4-propoxybenzaldehyde (1 equivalent).
-
Addition of Reagents: Add anhydrous potassium carbonate (1.5 equivalents) and 100 mL of dry dimethylformamide (DMF).
-
Alkylation: Stir the mixture at room temperature for 30 minutes. Add ethyl iodide (1.2 equivalents) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a brine wash (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Quantitative Data for Pathway A
| Parameter | Value |
| Starting Material | 3-hydroxy-4-propoxybenzaldehyde |
| Molecular Weight | 180.20 g/mol |
| Moles (assuming 5g start) | 0.0277 mol |
| Reagent | Ethyl Iodide |
| Molecular Weight | 155.97 g/mol |
| Equivalents | 1.2 |
| Moles | 0.0332 mol |
| Volume (d=1.95 g/mL) | 2.65 mL |
| Base | Potassium Carbonate (K₂CO₃) |
| Molecular Weight | 138.21 g/mol |
| Equivalents | 1.5 |
| Moles | 0.0416 mol |
| Mass | 5.75 g |
| Product | This compound |
| Molecular Weight | 208.25 g/mol |
| Theoretical Yield | 5.77 g |
| Estimated Actual Yield | 85-95% |
Pathway B: Propylation of 4-hydroxy-3-ethoxybenzaldehyde (Ethylvanillin)
This alternative pathway starts with the commercially available 4-hydroxy-3-ethoxybenzaldehyde (ethylvanillin) and introduces the propyl group.
Diagram of Synthesis Pathway B
Caption: Synthesis of this compound via Propylation.
Experimental Protocol for Pathway B
-
Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 4-hydroxy-3-ethoxybenzaldehyde (1 equivalent) in 150 mL of ethanol.
-
Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in 20 mL of water and add it to the flask.
-
Alkylation: Heat the mixture to reflux. Add 1-bromopropane (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: Continue to reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Extraction: Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Quantitative Data for Pathway B
| Parameter | Value |
| Starting Material | 4-hydroxy-3-ethoxybenzaldehyde |
| Molecular Weight | 166.17 g/mol |
| Moles (assuming 5g start) | 0.0301 mol |
| Reagent | 1-Bromopropane |
| Molecular Weight | 122.99 g/mol |
| Equivalents | 1.2 |
| Moles | 0.0361 mol |
| Volume (d=1.35 g/mL) | 3.28 mL |
| Base | Sodium Hydroxide (NaOH) |
| Molecular Weight | 40.00 g/mol |
| Equivalents | 1.1 |
| Moles | 0.0331 mol |
| Mass | 1.32 g |
| Product | This compound |
| Molecular Weight | 208.25 g/mol |
| Theoretical Yield | 6.27 g |
| Estimated Actual Yield | 80-90% |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to both proposed synthesis pathways, from reaction setup to the final purified product.
Caption: General laboratory workflow for the synthesis of ethers.
Conclusion
The synthesis of this compound can be confidently approached using the Williamson ether synthesis. The two proposed pathways, starting from either 3-hydroxy-4-propoxybenzaldehyde or the more readily available 4-hydroxy-3-ethoxybenzaldehyde, offer viable and robust methods for obtaining the target compound. The provided experimental protocols and quantitative data serve as a detailed guide for the practical execution of these syntheses. Standard laboratory techniques for purification and characterization will be essential to isolate and confirm the structure of the final product. Researchers are encouraged to use these methodologies as a starting point and optimize reaction conditions as necessary to achieve the desired yield and purity.
The Solubility Profile of 3-Ethoxy-4-propoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethoxy-4-propoxybenzaldehyde, a significant aromatic aldehyde in various research and development applications. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative solubility based on the behavior of structurally similar compounds, outlines detailed experimental protocols for precise solubility determination, and presents a logical workflow for assessing the solubility of organic compounds.
Core Concepts in Solubility
The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. For aromatic aldehydes such as this compound, the presence of a polar carbonyl group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents. However, the nonpolar aromatic ring and alkyl chains contribute to its hydrophobic character, influencing its solubility in nonpolar organic solvents.
Predicted Solubility of this compound
For instance, the related compound 3-ethoxy-4-hydroxybenzaldehyde is described as slightly soluble in water but soluble in common organic solvents like alcohol, ether, and chloroform. Another analog, 3-ethoxy-4-methoxybenzaldehyde, is noted for its solubility in methanol and excellent solubility in other organic solvents. Based on these observations, the following table summarizes the predicted solubility of this compound.
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Protic | Water, Ethanol, Methanol | Low in water, likely soluble in alcohols |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | Likely Soluble |
| Nonpolar | Hexane, Toluene | Likely Soluble |
| Halogenated | Chloroform, Dichloromethane | Likely Soluble |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of a crystalline solid in various solvents.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Sample Preparation for Analysis:
-
Record the weight of the collected filtrate.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent, typically expressed in units of mg/mL or mol/L, based on the measured concentration and the dilution factor.
-
Visualization of Relevant Workflows
To aid in the understanding of processes relevant to the study of this compound, the following diagrams illustrate a typical synthesis pathway for a related compound and a logical workflow for solubility determination.
References
- 1. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
Physical characteristics of 3-Ethoxy-4-propoxybenzaldehyde
An In-depth Technical Guide on the Physical Characteristics of 3-Ethoxy-4-propoxybenzaldehyde
This guide provides a detailed overview of the known physical characteristics of this compound, alongside comprehensive experimental protocols for the determination of key physical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical and Chemical Data
While specific experimental data for the melting point, boiling point, and density of this compound are not widely published, its fundamental chemical properties have been identified. This information is crucial for its handling, application in synthesis, and for designing experiments to determine its other physical characteristics.
Table 1: Summary of Quantitative Data for this compound
| Property | Value | Source |
| CAS Number | 350988-41-9 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [2] |
| Molecular Weight | 208.26 g/mol | [2] |
| Hazard Information | Irritant | [2] |
Experimental Protocols for Physical Characterization
The following are detailed methodologies for determining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[3] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3] Impurities tend to lower and broaden the melting range.
Methodology: Capillary Method using a Thiele Tube or Digital Melting Point Apparatus
-
Sample Preparation: Finely powder the crystalline this compound. Pack the powder into a capillary tube (sealed at one end) to a height of 1-2 mm by tapping the sealed end gently on a hard surface.[4][5]
-
Apparatus Setup (Thiele Tube):
-
Attach the capillary tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][4]
-
Suspend the thermometer and capillary tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). The heating liquid should cover the sample but the open end of the capillary should remain above the liquid surface.[3]
-
-
Apparatus Setup (Digital Melting Point Apparatus):
-
Insert the packed capillary tube into the designated slot in the apparatus.
-
Ensure the thermometer is correctly placed in its well.
-
-
Heating and Observation:
-
Heat the apparatus gently. For an unknown compound, a rapid preliminary heating can be done to find an approximate melting point.
-
For an accurate measurement, begin heating slowly when the temperature is about 15-20°C below the approximate melting point. The rate of heating should be controlled to 1-2°C per minute near the melting point.[3]
-
Record the temperature (T₁) at which the first drop of liquid appears.[5]
-
Record the temperature (T₂) at which the entire solid mass turns into a clear liquid.[5]
-
-
Reporting: The melting point is reported as the range from T₁ to T₂.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] This property is fundamental for purification by distillation and for compound identification.
Methodology: Capillary Method using a Thiele Tube or Aluminum Block
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid compound into a small test tube (fusion tube).[6][8]
-
Capillary Inversion: Take a capillary tube sealed at one end. Place this capillary tube into the fusion tube with its open end submerged in the liquid and the sealed end protruding above the surface.[7][8][9]
-
Apparatus Setup:
-
Heating and Observation:
-
Heat the apparatus slowly and uniformly.[8]
-
As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip. This is the boiling point.[8]
-
Alternatively, continue heating slightly above this temperature, then turn off the heat and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[7]
-
-
Reporting: Record the observed temperature as the boiling point. It is also good practice to record the atmospheric pressure at the time of the experiment.[10]
Solubility Determination
Solubility provides insights into the polarity and functional groups present in a molecule.[11] The general principle "like dissolves like" is a useful guide; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[12]
Methodology: Qualitative Solubility Testing
-
General Procedure: In a small test tube, place approximately 25 mg of this compound. Add 0.75 mL of the chosen solvent in small portions. After each addition, shake the tube vigorously for 60 seconds.[11][13] Observe whether the compound dissolves completely.
-
Solvent Sequence: A hierarchical approach is often used to classify the compound.
-
Water: Test solubility in water. If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic or basic.[14]
-
Diethyl Ether: Test solubility in a non-polar solvent like diethyl ether or hexane.[11][13]
-
5% NaOH Solution: If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic functional group.
-
5% NaHCO₃ Solution: If soluble in NaOH, test in 5% NaHCO₃. Solubility suggests a strongly acidic group (like a carboxylic acid).[11]
-
5% HCl Solution: If insoluble in water and basic solutions, test in 5% HCl. Solubility indicates a basic functional group (like an amine).[11][14]
-
Concentrated H₂SO₄: If the compound is insoluble in all the above, test its solubility in cold, concentrated sulfuric acid. Solubility (often with a color change) suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation (alkenes, alkynes).[14]
-
-
Reporting: Report the compound as "soluble" or "insoluble" in each solvent tested.
Visualization of Experimental Workflow
The following diagram illustrates the logical sequence of experiments for the physical characterization of an unknown organic solid.
References
- 1. This compound | CAS 350988-41-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. matrixscientific.com [matrixscientific.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. cdn.juniata.edu [cdn.juniata.edu]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.ws [chem.ws]
- 14. www1.udel.edu [www1.udel.edu]
In-Depth Technical Guide to 3-Ethoxy-4-propoxybenzaldehyde (CAS Number: 350988-41-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties and hazards of the chemical compound 3-ethoxy-4-propoxybenzaldehyde, identified by CAS number 350988-41-9. This document is intended to serve as a foundational resource for professionals in research and development.
Chemical Identity and Physicochemical Properties
This compound is an aromatic aldehyde with the molecular formula C₁₂H₁₆O₃.[1][2] Its structure consists of a benzene ring substituted with an ethoxy group, a propoxy group, and a formyl (aldehyde) group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 350988-41-9 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₃ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Physical State | Predicted to be a liquid or low-melting solid | [3] |
| Solubility | Predicted to have good solubility in organic solvents and limited aqueous solubility. | [3] |
For comparison, the structurally related compound 3-ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8) is a white to tan powder or chunks with a melting point of 51-53 °C and a boiling point of 155 °C at 10 mmHg.[4][5] It is soluble in organic solvents.[4] Another related compound, 4-propoxybenzaldehyde (CAS 5736-85-6), has a reduced pressure boiling point of 402-403 K (129-130 °C) at 0.01 bar.[6]
Hazards and Toxicological Profile
Based on available safety data, this compound is classified as an irritant.[1] The primary hazards identified are skin and eye irritation.
Table 2: Hazard Identification for this compound
| Hazard Statement | Classification | Source |
| H317 | May cause an allergic skin reaction. | [1] |
| H319 | Causes serious eye irritation. | [1] |
The toxicological properties of many benzaldehyde derivatives are of interest due to their wide range of biological activities, which can include antimicrobial, antioxidant, and anti-inflammatory effects.[7] Some benzaldehyde derivatives have also been investigated as enzyme inhibitors.[8][9] However, specific toxicological studies on this compound are not currently available in the public domain.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not available in published literature. However, standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are widely used for chemical characterization.
Determination of Physicochemical Properties (General Protocol)
A general workflow for determining the key physicochemical properties of a novel benzaldehyde derivative is outlined below.
Caption: General workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.
Hazard Determination Protocols
The assessment of skin sensitization and eye irritation potential is typically conducted following internationally recognized guidelines.
The potential for a substance to cause skin sensitization can be evaluated using a variety of in vivo and in vitro methods as described in OECD Test Guidelines.
-
OECD Test Guideline 406: Skin Sensitisation (Guinea Pig Maximisation Test) : This in vivo test involves the intradermal and topical application of the test substance to guinea pigs to observe for allergic contact dermatitis.
-
OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay (LLNA) : An in vivo method in mice that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization.
-
OECD Test Guideline 497: Defined Approaches on Skin Sensitisation : This guideline describes non-animal testing strategies that combine in chemico and in vitro data to predict skin sensitization potential.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound [oakwoodchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Propoxybenzaldehyde [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Substituted Benzaldehydes: A Comprehensive Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Substituted benzaldehydes, a versatile class of aromatic aldehydes, represent a core scaffold in medicinal chemistry and drug development. Their inherent reactivity and the diverse functionalities that can be introduced onto the benzene ring allow for the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of substituted benzaldehydes, with a focus on their potential as therapeutic agents. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and critical signaling pathways are visualized to facilitate a deeper understanding of their structure-activity relationships and therapeutic applications.
Synthesis of Substituted Benzaldehydes
The synthesis of substituted benzaldehydes can be achieved through a variety of methods, depending on the desired substitution pattern and the nature of the functional groups. Common strategies include the formylation of substituted benzenes, the oxidation of corresponding benzyl alcohols or toluenes, and the reduction of benzoic acid derivatives.
One modern and efficient method involves a two-step, one-pot reduction/cross-coupling procedure starting from Weinreb amides. This method utilizes a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde functionality, making it amenable to subsequent cross-coupling with organometallic reagents. This approach allows for the introduction of a wide variety of alkyl and aryl substituents.[1][2] Tandem reactions, which combine multiple synthetic steps in a single pot without the need for intermediate purification, offer an efficient route to ortho-substituted benzaldehydes through directed metalation.
Biological Activities and Therapeutic Potential
Substituted benzaldehydes exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery programs targeting a range of diseases.
Anticancer Activity
A significant body of research has focused on the anticancer properties of substituted benzaldehydes. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, glioblastoma, leukemia, and ovary.[3][4][5] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[3]
Table 1: Cytotoxicity of Substituted Benzaldehydes against Human Cancer Cell Lines
| Compound | SF-295 (Glioblastoma) IC50 (µg/mL) | OVCAR-8 (Ovarian) IC50 (µg/mL) | HCT-116 (Colon) IC50 (µg/mL) | HL-60 (Leukemia) IC50 (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | 1.34 | 1.15 | 1.09 | 0.36 | [4] |
| 2,5-Dihydroxybenzaldehyde | 1.51 | 1.29 | 1.17 | 0.42 | [4] |
| 3,5-Dichlorosalicylaldehyde | 2.11 | 1.98 | 1.76 | 0.89 | [4] |
| 5-Nitrosalicylaldehyde | 4.75 | 3.98 | 3.12 | 1.54 | [4] |
| 2-(benzyloxy)benzaldehyde | - | - | - | significant activity at 1-10 µM | |
| 2-(benzyloxy)-4-methoxybenzaldehyde | - | - | - | significant activity at 1-10 µM | |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde | - | - | - | significant activity at 1-10 µM |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted benzaldehydes have emerged as promising candidates with activity against a range of pathogenic bacteria and fungi. Their mechanism of action can involve the disruption of microbial membranes, inhibition of essential enzymes, and interference with quorum sensing, a bacterial communication system that regulates virulence. The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the benzaldehyde ring.
Table 2: Antimicrobial Activity of Substituted Benzaldehydes
| Compound | Organism | MIC (µg/mL) | Reference |
| Dihydroauroglaucin | Escherichia coli | 1.95 | |
| Dihydroauroglaucin | Streptococcus mutans | 1.95 | |
| Dihydroauroglaucin | Staphylococcus aureus | 3.9 | |
| Benzaldehyde | Staphylococcus aureus (1199B) | >512 | |
| Benzaldehyde + Norfloxacin | Staphylococcus aureus (1199B) | 128 (for Norfloxacin) |
Note: MIC is the Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Many substituted benzaldehydes, particularly those with hydroxyl and methoxy groups, have demonstrated significant antioxidant activity. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals.
Table 3: Antioxidant Activity of Substituted Benzaldehydes
| Compound | Assay | IC50 (µM) | Reference |
| 4-Hydroxybenzaldehyde | DPPH Radical Scavenging | - | |
| 3-Methoxy-4-hydroxybenzaldehyde (Vanillin) | DPPH Radical Scavenging | - | |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde) | DPPH Radical Scavenging | - | |
| 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehyde derivatives | DPPH Radical Scavenging | - |
Note: IC50 in this context refers to the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.
Enzyme Inhibition
Substituted benzaldehydes have been shown to inhibit the activity of various enzymes, which is a key strategy in drug design. For example, certain derivatives act as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and associated with poor prognosis. Selective inhibition of such enzymes presents a targeted approach to cancer therapy.
Table 4: Enzyme Inhibition by Substituted Benzaldehydes
| Compound | Enzyme | IC50 (µM) | Reference |
| ABMM-15 | ALDH1A3 | 0.23 | [6] |
| ABMM-16 | ALDH1A3 | 1.29 | [6] |
Key Signaling Pathways Modulated by Substituted Benzaldehydes
The therapeutic effects of substituted benzaldehydes are often mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzaldehyde has been shown to inhibit this pathway, leading to the suppression of cancer cell growth.
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell survival, proliferation, and angiogenesis. Constitutive activation of STAT3 is observed in many cancers. Benzaldehyde has been found to suppress the STAT3 signaling pathway.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a critical player in the inflammatory response and is often constitutively active in cancer cells. Benzaldehyde has been shown to inhibit the NF-κB pathway.
ERK Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It is involved in the regulation of cell proliferation, differentiation, and survival. Benzaldehyde has been demonstrated to inhibit the ERK pathway in cancer cells.
Sonic Hedgehog Pathway
The Sonic Hedgehog (Shh) signaling pathway is crucial during embryonic development and has been implicated in tumorigenesis and the maintenance of cancer stem cells. Benzaldehyde has been shown to stimulate autophagy via the Shh signaling pathway, suggesting a complex role in cellular regulation.
Experimental Protocols
Synthesis of Substituted Benzaldehydes
General Procedure for the Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes:
A regioselective alkylation of 2,4-dihydroxybenzaldehyde can be achieved using cesium bicarbonate as the base. To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile, an alkyl halide (3.0 eq) and cesium bicarbonate (3.0 eq) are added. The mixture is heated in a sealed vessel at 80°C for 4 hours with vigorous stirring. After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by flash chromatography to yield the desired 4-alkoxy-2-hydroxybenzaldehyde.
Biological Assays
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[3]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted benzaldehyde derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The substituted benzaldehyde is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
DPPH Radical Scavenging Assay for Antioxidant Activity:
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared.
-
Reaction Mixture: Various concentrations of the substituted benzaldehyde are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.
Conclusion
Substituted benzaldehydes represent a rich and versatile source of bioactive molecules with significant potential in drug discovery. Their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties, coupled with their synthetic tractability, make them an attractive scaffold for the development of novel therapeutics. The modulation of key signaling pathways, such as PI3K/Akt/mTOR, STAT3, NF-κB, ERK, and Sonic Hedgehog, provides a mechanistic basis for their observed biological effects. Further exploration of the structure-activity relationships and optimization of the lead compounds will be crucial in translating the therapeutic potential of substituted benzaldehydes into clinical applications. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers dedicated to advancing this promising class of compounds in the field of drug development.
References
Potential Research Applications of 3-Ethoxy-4-propoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxy-4-propoxybenzaldehyde, a substituted benzaldehyde derivative, presents a versatile scaffold for chemical synthesis and drug discovery. While specific biological data for this compound is limited in publicly accessible literature, its structural similarity to other biologically active benzaldehydes suggests significant potential for research and development. This technical guide outlines potential research applications, provides detailed synthetic and biological evaluation protocols, and presents key data for structurally related compounds to inform future investigations. The primary areas of interest for this compound include its role as an intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, and its potential as an anticancer, antimicrobial, and acetylcholinesterase (AChE) inhibitory agent.
Chemical and Physical Properties
This compound is an aromatic aldehyde with the chemical formula C₁₂H₁₆O₃ and a molecular weight of 208.26 g/mol .[1] It is classified as an irritant and should be handled with appropriate safety precautions.[1]
| Property | Value | Reference |
| CAS Number | 350988-41-9 | [1] |
| Molecular Formula | C₁₂H₁₆O₃ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | Expected to be soluble in organic solvents |
Synthesis of this compound
The synthesis of this compound can be readily adapted from established protocols for similar 3,4-dialkoxybenzaldehydes. A common and efficient method is the Williamson ether synthesis, starting from a commercially available precursor like 3,4-dihydroxybenzaldehyde or by sequential alkylation of a suitable starting material.
General Experimental Protocol: Two-Step Williamson Ether Synthesis
This protocol is adapted from the synthesis of 3-ethoxy-4-methoxybenzaldehyde and can be modified for the synthesis of the target compound.
Materials:
-
3-Hydroxy-4-propoxybenzaldehyde (or 4-hydroxy-3-ethoxybenzaldehyde)
-
Ethyl iodide (or propyl iodide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the starting hydroxyphenoxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the corresponding alkyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Expected Yield: Based on similar syntheses, yields are typically in the range of 80-95%.
Potential Research Applications
The structural features of this compound suggest several promising avenues for research, particularly in medicinal chemistry.
Intermediate for Phosphodiesterase-4 (PDE4) Inhibitors
The closely related compound, 3-ethoxy-4-methoxybenzaldehyde, is a key intermediate in the synthesis of Apremilast, a known PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis. PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates inflammatory responses.
The synthesis of novel PDE4 inhibitors using this compound as a building block could lead to the discovery of new therapeutic agents for inflammatory diseases.
Anticancer Activity
Substituted benzaldehydes have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The lipophilicity and electronic properties of the substituents on the benzene ring can significantly influence the anticancer potency.
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity
Benzaldehyde and its derivatives are known to possess antimicrobial properties against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes. The ethoxy and propoxy groups in this compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell walls.
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several classes of organic molecules, including some benzaldehyde derivatives, have been shown to inhibit AChE. The potential of this compound as an AChE inhibitor warrants investigation.
This is a widely used colorimetric assay to measure AChE activity and screen for inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Add the AChE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.
Conclusion
This compound is a readily synthesizable compound with significant, yet largely unexplored, potential in medicinal chemistry and drug discovery. Based on the biological activities of structurally related compounds, it is a promising candidate for investigation as a precursor for PDE4 inhibitors and as a potential anticancer, antimicrobial, and acetylcholinesterase inhibitory agent. The experimental protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this and other related benzaldehyde derivatives. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
References
Discovery and history of 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde. Due to the limited availability of specific historical and experimental data in peer-reviewed literature, this document focuses on its known chemical and physical properties, a plausible synthetic route based on established organic chemistry principles, and hypothetical characterization data. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound belongs to the class of alkoxy-substituted benzaldehydes. These compounds are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for more complex molecules. The specific arrangement of the ethoxy and propoxy groups on the benzene ring can influence the molecule's steric and electronic properties, making it a candidate for investigation in various research applications.
History and Discovery
Physicochemical Properties
The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 350988-41-9 | Chemical Suppliers |
| Molecular Formula | C₁₂H₁₆O₃ | Chemical Suppliers |
| Molecular Weight | 208.26 g/mol | Chemical Suppliers |
| Melting Point | 41-42 °C | Chemical Supplier Data |
Plausible Synthesis Protocol
While a specific, published experimental protocol for the synthesis of this compound has not been identified, a plausible and efficient method is the Williamson ether synthesis. This well-established reaction involves the alkylation of a phenoxide with an alkyl halide. Two potential starting materials for this synthesis are 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) or 3-hydroxy-4-propoxybenzaldehyde. The former is more commercially available.
Proposed Synthesis via Williamson Ether Synthesis
The proposed synthesis involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with a propylating agent, such as 1-bromopropane, in the presence of a base.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde in anhydrous acetone, add anhydrous potassium carbonate.
-
Add 1-bromopropane to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis.
Characterization (Hypothetical Data)
The following table summarizes the expected characterization data for the synthesized this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), propoxy group (triplet, sextet, triplet), aromatic protons, and the aldehyde proton (singlet). |
| ¹³C NMR | Resonances for the ethoxy and propoxy carbons, aromatic carbons, and a characteristic signal for the carbonyl carbon of the aldehyde. |
| IR Spectroscopy | A strong C=O stretching absorption band for the aldehyde, and characteristic C-O stretching bands for the ether linkages. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 208.26). |
Signaling Pathways and Biological Activity
As of the date of this publication, there is no publicly available information or research that describes the involvement of this compound in any specific biological signaling pathways or details any significant biological activity. Its structural similarity to other pharmacologically active benzaldehyde derivatives suggests it could be a candidate for screening in various biological assays.
Conclusion
This compound is a specialty chemical with limited publicly available data. This guide provides a summary of its known physical properties and proposes a robust and plausible synthetic route based on the Williamson ether synthesis. The provided hypothetical experimental protocol and characterization data can serve as a starting point for researchers interested in synthesizing and exploring the properties and potential applications of this compound. Further research is warranted to elucidate its biological activity and potential roles in drug discovery and development.
Methodological & Application
Synthesis of 3-Ethoxy-4-propoxybenzaldehyde from Isovanillin: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 3-ethoxy-4-propoxybenzaldehyde, a valuable aromatic aldehyde derivative, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The synthetic strategy is based on a two-step Williamson ether synthesis, a robust and widely used method for the formation of ethers. This application note includes detailed experimental protocols, a summary of chemical data, and a visual representation of the synthetic workflow, designed to assist researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a substituted benzaldehyde with potential applications as a building block in the synthesis of more complex organic molecules, including pharmaceutical intermediates and materials with specific optical or electronic properties. The presence of two different alkoxy groups on the aromatic ring offers opportunities for selective functionalization and tuning of molecular properties. The synthesis commences with the readily available starting material, isovanillin, and proceeds through a two-step alkylation process. The first step involves the selective propylation of the more acidic 4-hydroxyl group of isovanillin, followed by the ethylation of the 3-hydroxyl group of the resulting intermediate.
Reaction Scheme
The overall synthetic transformation is depicted below:
Step 1: Synthesis of 3-hydroxy-4-propoxybenzaldehyde (Intermediate)
Step 2: Synthesis of this compound (Final Product)
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and the final product.
Table 1: Physical and Chemical Properties of Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Isovanillin | C₈H₈O₃ | 152.15 | 113-115 | 621-59-0 | |
| 3-hydroxy-4-propoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | N/A | 21946176 (CID) | |
| This compound | C₁₂H₁₆O₃ | 208.25 | 41-42 | 350988-41-9 |
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Base | Expected Yield (%) | Purity (%) |
| Step 1: Propylation | Isovanillin, 1-Bromopropane | Acetone or DMF | K₂CO₃ | 80-90 | >95 (after purification) |
| Step 2: Ethylation | 3-hydroxy-4-propoxybenzaldehyde, Ethyl Bromide | Acetone or DMF | K₂CO₃ | 85-95 | >98 (after purification) |
Note: Yields and purity are estimates based on similar Williamson ether synthesis reactions and may require optimization.
Experimental Protocols
Materials and Equipment:
-
Isovanillin
-
1-Bromopropane
-
Ethyl Bromide
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Safety Precautions: All experimental procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Alkyl halides are volatile and potentially harmful; handle with care.
Protocol 1: Synthesis of 3-hydroxy-4-propoxybenzaldehyde (Intermediate)
This protocol details the selective propylation of the 4-hydroxyl group of isovanillin.
Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isovanillin (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone or DMF (10 mL per gram of isovanillin).
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Slowly add 1-bromopropane (1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain this temperature with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone or DMF.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add 50 mL of water and extract with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted isovanillin, followed by water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 3-hydroxy-4-propoxybenzaldehyde as a solid or oil.
Characterization Data for 3-hydroxy-4-propoxybenzaldehyde (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.82 (s, 1H, CHO), 7.40 (d, J = 1.8 Hz, 1H, Ar-H), 7.35 (dd, J = 8.2, 1.8 Hz, 1H, Ar-H), 6.98 (d, J = 8.2 Hz, 1H, Ar-H), 5.60 (s, 1H, OH), 4.05 (t, J = 6.6 Hz, 2H, OCH₂), 1.85 (m, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (br, O-H), 2965, 2875 (C-H), 1680 (C=O, aldehyde), 1590, 1510 (C=C, aromatic), 1270, 1130 (C-O).
-
MS (EI, m/z): 180 (M⁺), 151, 123, 95.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the ethylation of the 3-hydroxyl group of the intermediate.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-hydroxy-4-propoxybenzaldehyde (1.0 eq.) in anhydrous acetone or DMF (10 mL per gram of substrate). Add anhydrous potassium carbonate (1.5 eq.).
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add ethyl bromide (1.2 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and stir vigorously. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).
-
Work-up and Extraction: Follow the same work-up and extraction procedure as described in Protocol 1 (steps 4-6).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary, to yield this compound as a crystalline solid.
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz) (Predicted): δ 9.83 (s, 1H, CHO), 7.42 (d, J = 1.9 Hz, 1H, Ar-H), 7.38 (dd, J = 8.3, 1.9 Hz, 1H, Ar-H), 6.95 (d, J = 8.3 Hz, 1H, Ar-H), 4.18 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 4.08 (t, J = 6.6 Hz, 2H, OCH₂CH₂CH₃), 1.88 (m, 2H, OCH₂CH₂CH₃), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 1.06 (t, J = 7.4 Hz, 3H, OCH₂CH₂CH₃).
-
IR (KBr, cm⁻¹): 2970, 2880 (C-H), 1685 (C=O, aldehyde), 1585, 1515 (C=C, aromatic), 1260, 1140 (C-O).
-
MS (EI, m/z): 208 (M⁺), 179, 151, 123.
Mandatory Visualization
The following diagrams illustrate the key relationships and workflows described in this application note.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for each synthetic step.
Application Notes and Protocols: 3-Ethoxy-4-propoxybenzaldehyde as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-Ethoxy-4-propoxybenzaldehyde as a pharmaceutical intermediate. Due to the limited availability of direct experimental data for this specific compound, the following protocols and data are largely based on established methodologies for the structurally similar and widely used analog, 3-Ethoxy-4-methoxybenzaldehyde, a key intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast.
Introduction
This compound (CAS No: 350988-41-9) is an aromatic aldehyde with potential applications as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, featuring ethoxy and propoxy groups on a benzaldehyde scaffold, makes it a candidate for the development of novel therapeutics, particularly in areas where related alkoxybenzaldehyde derivatives have shown significant activity. The exploration of this intermediate may lead to the discovery of new chemical entities with modified pharmacokinetic and pharmacodynamic profiles.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 350988-41-9 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.26 g/mol |
| Appearance | Expected to be a solid or oil |
| Purity | >98% (typical for pharmaceutical intermediates) |
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. A plausible synthetic route starts from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 3-ethoxy-4-hydroxybenzaldehyde.
Materials:
-
3-ethoxy-4-hydroxybenzaldehyde
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide, DMF), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetone to the flask to create a stirrable suspension.
-
Begin stirring the mixture at room temperature.
-
Slowly add 1-bromopropane (1.2 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 56°C for acetone).
-
Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain the final product.
Expected Quantitative Data
The following table presents expected quantitative data for the synthesis of this compound, based on typical yields for similar Williamson ether syntheses of alkoxybenzaldehydes.
| Parameter | Expected Value |
| Reaction Yield | 85-95% |
| Purity (after purification) | >99% (by HPLC) |
Application as a Pharmaceutical Intermediate: Synthesis of an Apremilast Analog
This compound is a promising intermediate for the synthesis of analogs of Apremilast, a PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis. The following is a proposed synthetic workflow for a novel Apremilast analog.
Proposed Experimental Workflow
The synthesis of an Apremilast analog from this compound would likely follow a similar pathway to that of Apremilast itself.
Caption: Proposed workflow for the synthesis of an Apremilast analog.
Hypothetical Experimental Protocol: Synthesis of a Chiral Amine Intermediate
Objective: To synthesize (S)-1-(3-ethoxy-4-propoxyphenyl)-2-(methylsulfonyl)ethylamine, a key intermediate for an Apremilast analog.
Materials:
-
This compound
-
Dimethyl sulfone
-
Ammonia
-
L-proline
-
A suitable solvent (e.g., cyclopentyl methyl ether)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve L-proline in a solution of ammonia in the chosen solvent.
-
Cool the mixture and add a solution of this compound and dimethyl sulfone in the same solvent dropwise, maintaining a low temperature.
-
Stir the reaction mixture at a controlled temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Perform an aqueous work-up to isolate the crude product.
-
Purify the crude product by crystallization or column chromatography to obtain the enantiomerically enriched (S)-1-(3-ethoxy-4-propoxyphenyl)-2-(methylsulfonyl)ethylamine.
Anticipated Quantitative Data for Intermediate Synthesis
The following data for the synthesis of the chiral amine intermediate are extrapolated from the synthesis of the analogous intermediate for Apremilast.
| Parameter | Expected Value |
| Reaction Yield | 60-75% |
| Diastereomeric Ratio | >95:5 |
| Enantiomeric Excess (after resolution) | >99% |
Potential Biological Target and Signaling Pathway
Given the structural similarity to the precursor of Apremilast, it is hypothesized that pharmaceutical agents derived from this compound would also target phosphodiesterase 4 (PDE4).
PDE4 Signaling Pathway
PDE4 is a key enzyme in the inflammatory cascade. It degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines and upregulates the production of anti-inflammatory cytokines.
Application Notes and Protocols: 3-Ethoxy-4-propoxybenzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-ethoxy-4-propoxybenzaldehyde, a valuable aromatic aldehyde intermediate in organic synthesis. While specific literature on this compound is limited, this document outlines detailed protocols adapted from established methods for structurally similar compounds, offering a robust starting point for laboratory investigation.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Williamson ether synthesis, starting from the readily available precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). This method involves the deprotonation of the hydroxyl group followed by nucleophilic substitution with a propyl halide.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol is adapted from established procedures for the alkylation of phenols.
Reaction Scheme:
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin)
-
1-Bromopropane (or 1-Iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
Procedure:
-
To a stirred solution of 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to obtain pure this compound.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity | >98% (after purification) |
| Physical State | White to off-white solid or oil |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Key Organic Synthesis Reactions
This compound, as an aromatic aldehyde, is a versatile substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in the synthesis of complex molecules for the pharmaceutical and materials science industries.
a) Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. This compound can react with a phosphonium ylide to generate the corresponding stilbene derivative.
Reaction Scheme:
[Image of the Aldol condensation scheme: this compound reacting with acetone to form an α,β-unsaturated ketone]
[Image of the Reductive Amination scheme: this compound reacting with an amine and a reducing agent to form a substituted amine]
Caption: Key synthetic transformations of this compound.
Potential in Drug Development
Aromatic aldehydes with diverse substitution patterns are crucial building blocks in medicinal chemistry. The structural motif of this compound could be incorporated into novel molecular scaffolds for the development of new therapeutic agents. For instance, the related compound, 3-ethoxy-4-methoxybenzaldehyde, is an intermediate in the synthesis of Apremilast, a phosphodiesterase 4 (PDE4) inhibitor used to treat certain types of arthritis and psoriasis. The modulation of the alkoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathway has been directly linked to this compound, its potential use in synthesizing PDE4 inhibitors suggests a possible indirect role in modulating inflammatory pathways.
Caption: Hypothetical role in the synthesis of a PDE4 inhibitor.
Disclaimer: The experimental protocols and expected quantitative data provided are based on established chemical principles and analogous reactions. Actual results may vary and optimization of reaction conditions is recommended for specific applications. Always conduct a thorough risk assessment before performing any chemical reaction.
The Enigmatic Fragrance of 3-Ethoxy-4-propoxybenzaldehyde: A Case for a Close Structural Analog
A comprehensive search for "3-Ethoxy-4-propoxybenzaldehyde" within the fragrance industry literature and chemical databases reveals a significant lack of available information regarding its specific applications, olfactory profile, and established protocols for use in perfumery. While the compound is commercially available (CAS 350988-41-9), its role as a fragrance ingredient is not well-documented in publicly accessible scientific or industry resources.
Therefore, to provide researchers, scientists, and drug development professionals with relevant and actionable insights, this document presents detailed application notes and protocols for a closely related and extensively studied structural analog: 3-Ethoxy-4-hydroxybenzaldehyde , commonly known as Ethyl Vanillin . The substitution of the propoxy group with a hydroxyl group in Ethyl Vanillin leads to a well-characterized and widely utilized fragrance material. The principles, protocols, and data presented for Ethyl Vanillin can serve as a strong foundational guide for the investigation and potential application of "this compound."
Application Notes for 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
Introduction:
3-Ethoxy-4-hydroxybenzaldehyde, or Ethyl Vanillin, is a synthetic aromatic aldehyde that is a cornerstone of the flavor and fragrance industry.[1] It is prized for its intense, sweet, creamy, and vanilla-like aroma, which is estimated to be two to four times more potent than vanillin.[2] Its olfactory profile also possesses chocolatey and caramel nuances.[3] This potency and complex scent profile make it an indispensable ingredient in a vast array of fragrance compositions, from fine fragrances to personal care products.[3][4]
Applications in the Fragrance Industry:
Ethyl Vanillin is a versatile ingredient used across various fragrance applications:
-
Fine Fragrances: It is a key component in oriental, gourmand, and floral perfumes, where it imparts sweetness, warmth, and exceptional longevity.[3] It acts as a powerful base note and a fixative, stabilizing more volatile components of a fragrance.[4]
-
Personal Care Products: Due to its pleasant and widely accepted aroma, Ethyl Vanillin is incorporated into a range of personal care items, including lotions, creams, soaps, and hair care products, to enhance the consumer's sensory experience.[5]
-
Home Fragrances: Its warm and inviting scent makes it a popular choice for candles, diffusers, and air fresheners.
Olfactory Properties and Performance:
The olfactory characteristics of Ethyl Vanillin are a primary driver of its widespread use. It provides a long-lasting, rich vanilla note that can be used to add depth and sweetness to a fragrance.[3] While it is a powerful ingredient on its own, it is often blended with other materials to create more complex and nuanced scent profiles. For instance, it is frequently used in conjunction with vanillin to achieve a creamier vanilla character.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).
Table 1: Physicochemical Properties of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
| Property | Value | Reference |
| CAS Number | 121-32-4 | [4] |
| Molecular Formula | C₉H₁₀O₃ | [4] |
| Molecular Weight | 166.17 g/mol | [4] |
| Appearance | White to slightly yellow crystalline powder | |
| Melting Point | 76-78 °C | [5] |
| Boiling Point | 285 °C | [5] |
| Solubility | Slightly soluble in water; Soluble in ethanol, ether | [6] |
Table 2: Olfactory and Application Data for 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
| Parameter | Description | Reference |
| Odor Profile | Intensely sweet, creamy vanilla, with chocolatey and caramel nuances. | [3] |
| Odor Strength | 2-4 times stronger than vanillin. | [2] |
| Typical Usage in Perfume Concentrates | 0.02% - 8% | [2] |
| Longevity on Smelling Strip | > 1 month | [3] |
| Applications | Fine fragrances, personal care, home fragrances, flavor agent. | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
This protocol outlines a common synthetic route for Ethyl Vanillin, starting from catechol.
Materials:
-
Catechol
-
Ethylating agent (e.g., diethyl sulfate or ethyl chloride)
-
Glyoxylic acid
-
Oxidizing agent
-
Solvents (e.g., ethanol, water)
-
Acid and base for pH adjustment
Procedure:
-
Ethylation of Catechol: React catechol with an ethylating agent in the presence of a base to produce guethol (2-ethoxyphenol).
-
Condensation with Glyoxylic Acid: Condense guethol with glyoxylic acid to form 3-ethoxy-4-hydroxyphenylglyoxylic acid.
-
Oxidation and Decarboxylation: Oxidize and decarboxylate the resulting acid to yield 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin).
-
Purification: Purify the crude Ethyl Vanillin by recrystallization or distillation to obtain a high-purity crystalline product.[4]
Protocol 2: Preparation of a Fragrance Accord Incorporating Ethyl Vanillin
This protocol provides a basic framework for evaluating the olfactory contribution of Ethyl Vanillin in a simple fragrance composition.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Perfumery grade ethanol
-
Other fragrance raw materials (e.g., floral, woody, citrus oils)
-
Glass beakers and stirring rods
-
Digital scale
-
Smelling strips
Procedure:
-
Stock Solution Preparation: Prepare a 10% solution of Ethyl Vanillin in perfumery grade ethanol.
-
Blending: Create a simple fragrance base by combining other fragrance materials in a beaker. For example, a simple floral accord could be created with phenylethyl alcohol, benzyl acetate, and a touch of indole.
-
Incorporation of Ethyl Vanillin: Gradually add the Ethyl Vanillin stock solution to the fragrance base in varying concentrations (e.g., starting at 1% of the total fragrance concentrate and incrementally increasing).
-
Maturation: Allow the final fragrance blend to mature for at least 48 hours in a cool, dark place to allow the different notes to meld and stabilize.
-
Sensory Evaluation: Dip smelling strips into the matured fragrance blends and evaluate the odor profile at different time points (top, middle, and base notes) to assess the impact of Ethyl Vanillin on the overall scent.
Protocol 3: Sensory Evaluation of 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
This protocol describes a standardized method for the sensory evaluation of Ethyl Vanillin.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
Perfumery grade ethanol
-
Smelling strips
-
A panel of trained sensory evaluators
-
Odor-free evaluation room
Procedure:
-
Sample Preparation: Prepare a 1% solution of Ethyl Vanillin in perfumery grade ethanol.
-
Evaluation: Provide each panelist with a smelling strip dipped into the Ethyl Vanillin solution.
-
Odor Profile Description: Ask the panelists to describe the odor profile at three distinct time points:
-
Top Note (initial impression): Immediately after dipping.
-
Middle Note (heart): After 5-10 minutes.
-
Base Note (dry-down): After 1-2 hours.
-
-
Data Collection: Record the descriptors used by the panelists at each time point. Common descriptors for Ethyl Vanillin include sweet, vanilla, creamy, chocolate, powdery, and caramel.
-
Intensity Rating: Ask panelists to rate the odor intensity on a scale (e.g., 1 to 10) at each time point.
Visualizations
Caption: Workflow for the synthesis and application of Ethyl Vanillin in fragrance development.
Caption: Simplified signaling pathway of olfactory perception for an odorant like Ethyl Vanillin.
References
- 1. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl vanillin - BC Fragrance [shop.bcfragrance.com]
- 3. fraterworks.com [fraterworks.com]
- 4. Buy Ethyl Vanillin from brenntag Hong Kong suppliers | 121-32-4 | Brenntag [brenntag.com]
- 5. Ethyl Vanillin Manufacturer & Suppliers |ELAROMA-EVN - Elchemy [elchemy.com]
- 6. fishersci.co.uk [fishersci.co.uk]
Application Notes and Protocols for the Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed laboratory protocol for the synthesis of 3-Ethoxy-4-propoxybenzaldehyde, a valuable intermediate in organic synthesis and drug discovery. The described methodology is based on the well-established Williamson ether synthesis, a robust and versatile method for the preparation of ethers.
Introduction
This compound is an aromatic aldehyde containing two different ether functionalities. Such compounds are of interest in medicinal chemistry and materials science due to their potential biological activities and utility as building blocks for more complex molecules. The synthesis protocol outlined below utilizes commercially available starting materials and standard laboratory techniques, making it accessible for most organic chemistry laboratories. The reaction proceeds via the O-alkylation of the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).
Reaction Scheme
The synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde proceeds via a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is deprotonated by a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (in this case, 1-bromopropane) in an SN2 reaction to form the desired ether.
Overall Reaction: 3-ethoxy-4-hydroxybenzaldehyde + 1-bromopropane → this compound + HBr
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. The expected yield is based on analogous reactions reported in the literature for similar etherifications of substituted hydroxybenzaldehydes, which often report high yields.[1][2][3]
| Parameter | Value |
| Starting Material | 3-ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) |
| Reagents | 1-bromopropane, Potassium Hydroxide (KOH) |
| Solvent | Ethanol |
| Reaction Time | 12-18 hours |
| Reaction Temperature | Reflux |
| Expected Yield | 90-95% |
| Purity (post-recrystallization) | >99% |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.26 g/mol |
Experimental Protocol
Materials and Equipment
-
Chemicals:
-
3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, >98%)
-
1-bromopropane (>99%)
-
Potassium hydroxide (KOH, pellets, >85%)
-
Ethanol (absolute)
-
Chloroform (ACS grade)
-
Water (distilled or deionized)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
Instrumentation for product characterization (e.g., FT-IR, ¹H-NMR, ¹³C-NMR)
-
Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3-ethoxy-4-hydroxybenzaldehyde in 100 mL of absolute ethanol.
-
Base Addition: To this solution, add a solution of 4.0 g of potassium hydroxide dissolved in 20 mL of water.
-
Heating to Reflux: Heat the mixture to reflux with stirring until all the solids have dissolved.
-
Alkylating Agent Addition: Once a clear solution is obtained at reflux, slowly add 8.5 mL of 1-bromopropane to the reaction mixture through the top of the condenser over a period of 15 minutes.
-
Reaction: Continue to heat the mixture at reflux with vigorous stirring. A precipitate may form as the reaction progresses. The reaction should be monitored by Thin Layer Chromatography (TLC) and is typically complete within 12-18 hours.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess 1-bromopropane and ethanol using a rotary evaporator.
-
To the resulting residue, add 100 mL of water and 100 mL of chloroform.
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Separate the organic layer.
-
Wash the organic layer with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted starting material, followed by a wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and evaporate the solvent from the organic layer using a rotary evaporator to obtain the crude product as an oil or a solid.
-
Recrystallize the crude product from ethanol to yield pure this compound as a crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the product using appropriate spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm its identity and purity.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Potassium hydroxide is corrosive and should be handled with care.
-
1-bromopropane is a volatile and flammable liquid. Avoid inhalation and contact with skin.
-
Chloroform is a suspected carcinogen and should be handled with extreme caution.
Diagrams
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Role of 3-Ethoxy-4-propoxybenzaldehyde in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde with potential applications as a precursor in the synthesis of various bioactive molecules. While direct research on this specific compound is limited, its structural similarity to other substituted benzaldehydes, such as 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) and 3-ethoxy-salicylaldehyde, suggests its utility in creating novel Schiff bases and chalcones with significant pharmacological potential.[1][2][3] These classes of compounds are widely recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant effects.[4][5][6] This document provides an overview of the potential applications of this compound in drug discovery and detailed protocols for the synthesis and evaluation of its derivatives, drawing insights from closely related analogues.
1. Synthesis of Bioactive Derivatives
The aldehyde functional group of this compound is a versatile handle for the synthesis of more complex bioactive molecules, primarily through condensation reactions.
1.1. Schiff Base Formation
Schiff bases, characterized by an azomethine group (-C=N-), are synthesized by the condensation of a primary amine with an aldehyde.[7] The resulting imine moiety is a crucial pharmacophore in many biologically active compounds.[1] Metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligands.
1.2. Chalcone Synthesis (Claisen-Schmidt Condensation)
Chalcones are precursors to flavonoids and are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[8] They are typically synthesized via the Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone in the presence of a base.[9][10]
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on established methods for structurally similar compounds.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., an aniline derivative)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Procedure:
-
Dissolve equimolar amounts of this compound and the selected primary amine in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate out of solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Characterize the synthesized compound using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
Protocol 2: Synthesis of a Chalcone Derivative
This protocol outlines the Claisen-Schmidt condensation to synthesize a chalcone.
Materials:
-
This compound
-
Substituted acetophenone
-
Methanol or Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the substituted acetophenone (10 mmol) and this compound (10 mmol) in methanol (20 mL) in a flask with stirring at room temperature.[11]
-
Slowly add an aqueous solution of NaOH (e.g., 40% w/v, 3 mL).[11]
-
Stir the reaction mixture overnight and monitor its completion using TLC.[11]
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product using appropriate spectroscopic techniques.
Protocol 3: Evaluation of Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.[12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized bioactive compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[12]
-
Treatment: Treat the cells with various concentrations of the synthesized compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Evaluation of Antioxidant Activity (DPPH Assay)
The DPPH assay measures the radical scavenging capacity of a compound.[15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)[16]
-
Synthesized bioactive compound (dissolved in a suitable solvent)
-
Ascorbic acid (as a positive control)[15]
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and ascorbic acid.[15]
-
Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells.[16]
-
Reaction Initiation: Add an equal volume of the DPPH working solution to each well.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[18]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[15] A lower IC50 indicates greater antioxidant activity.[16]
Protocol 5: Evaluation of Antimicrobial Activity (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Synthesized bioactive compound
-
96-well microtiter plates
-
Standard antimicrobial agent (positive control)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Bioactivity of Structurally Related Compounds
Due to the scarcity of data for this compound derivatives, the following tables summarize the biological activities of Schiff bases and chalcones derived from analogous substituted benzaldehydes to provide a comparative context.
Table 1: Antimicrobial Activity of Schiff Bases and their Metal Complexes Derived from Substituted Salicylaldehydes
| Compound/Complex | Test Organism | Zone of Inhibition (mm) |
|---|---|---|
| Ligand (ETSAN) * | Staphylococcus aureus | 10 |
| Bacillus subtilis | 12 | |
| Escherichia coli | 8 | |
| Pseudomonas aeruginosa | 9 | |
| Aspergillus niger | 11 | |
| Candida albicans | 13 | |
| [Ni(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 14 |
| Bacillus subtilis | 16 | |
| Escherichia coli | 11 | |
| Pseudomonas aeruginosa | 13 | |
| Aspergillus niger | 15 | |
| Candida albicans | 17 | |
| [Co(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 12 |
| Bacillus subtilis | 14 | |
| Escherichia coli | 9 | |
| Pseudomonas aeruginosa | 11 | |
| Aspergillus niger | 13 | |
| Candida albicans | 15 | |
| [Cu(ETSAN)₂(H₂O)₂] | Staphylococcus aureus | 18 |
| Bacillus subtilis | 20 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 17 | |
| Aspergillus niger | 19 | |
| Candida albicans | 21 |
*ETSAN: 3-ethoxy salicylidene amino benzoic acid, a Schiff base derived from 3-ethoxy-salicylaldehyde.
Table 2: Anticancer Activity of Chalcone Derivatives Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chalcone Derivative 1 | MCF-7 (Breast) | 5.11 |
| Chalcone Derivative 2 | Cal51 (Breast) | Inhibition of 64.1% |
| Chalcone Derivative 3 | T-47D (Breast) | Inhibition of 56.90% |
| Polymethoxylated Chalcone | MCF-7 (Breast) | 1.33 |
| 2,2′-furoyloxy-4-methoxychalcone | HL-60 (Leukemia) | 4.9 ± 1.3 |
| Isoxazole-based Chalcone | DU-145 (Prostate) | 5 |
Data compiled from various studies on chalcones with different substitutions.[5][9]
Visualizations
The following diagrams illustrate the general synthetic pathways and experimental workflows.
Caption: General synthesis of Schiff bases and chalcones.
Caption: Workflow for biological activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic acid and its Transition Metal Complexes | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-nitro Benzoic acid and its Metal Complexes - IJPRS [ijprs.com]
- 4. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and antioxidant activity of synthetic chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. apec.org [apec.org]
- 12. benchchem.com [benchchem.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. benchchem.com [benchchem.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Ethoxy-4-propoxybenzaldehyde and its Analogs
A Note to the Researcher: Comprehensive experimental data for 3-Ethoxy-4-propoxybenzaldehyde is limited in publicly available scientific literature. However, this document provides the available information for this compound. As a structurally similar and more extensively studied alternative, detailed experimental protocols and application notes for 3-Ethoxy-4-methoxybenzaldehyde are provided as a representative example. This information can serve as a valuable starting point for designing experiments with this compound.
Physicochemical Properties of this compound
A summary of the available physical and chemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 350988-41-9 | [1] |
| Molecular Formula | C12H16O3 | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Melting Point | 41-42 °C | [2] |
| MDL Number | MFCD01922214 | [1] |
| Hazards | Irritant. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [1][2] |
Application Notes for Substituted Benzaldehydes
Substituted benzaldehydes, such as this compound and 3-Ethoxy-4-methoxybenzaldehyde, are versatile intermediates in organic synthesis, particularly in the pharmaceutical, fragrance, and materials science industries.[3]
-
Pharmaceutical Research: These compounds serve as crucial building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4] For instance, 3-Ethoxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds.[3] It has been used to synthesize compounds investigated for their role in neuroinflammatory diseases.[5]
-
Flavor and Fragrance: The structural characteristics of these molecules often contribute to pleasant aromas, making them valuable in the formulation of perfumes and flavorings.[3]
-
Organic Synthesis: The aldehyde functional group is highly reactive and participates in a wide range of chemical transformations, including condensations, oxidations, and the formation of Schiff bases, making these compounds valuable starting materials for synthesizing complex organic structures.[3]
-
Analytical Chemistry: They can be used as standards in chromatographic techniques for the identification and quantification of similar compounds in complex mixtures.[3]
Experimental Protocols: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
The synthesis of 3-Ethoxy-4-methoxybenzaldehyde is typically achieved through the O-alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde). Several protocols with varying reagents and conditions have been reported.
Protocol 1: Ethylation of Isovanillin using Potassium Hydroxide
This protocol describes the synthesis of 3-Ethoxy-4-methoxybenzaldehyde from 3-hydroxy-4-methoxybenzaldehyde (isovanillin) and ethyl bromide using potassium hydroxide as the base.[6]
Materials:
-
3-hydroxy-4-methoxybenzaldehyde (100 g)
-
Potassium hydroxide (KOH) (44 g)
-
Deionized water (44 ml)
-
Ethanol (200 ml)
-
Ethyl bromide (56 ml)
-
Chloroform (CHCl3)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 44 g of KOH in 44 ml of deionized water.
-
Add 100 g of 3-hydroxy-4-methoxybenzaldehyde to 200 ml of ethanol in a separate flask and then add it to the KOH solution.
-
Heat the mixture to reflux until the solids dissolve.
-
Slowly add 56 ml of ethyl bromide to the refluxing mixture. A yellow solid should begin to precipitate after approximately 15 minutes.
-
Continue heating the mixture at reflux overnight.
-
After the reaction is complete, remove the excess ethyl bromide and ethanol using a rotary evaporator.
-
Distribute the residue between water and chloroform.
-
Separate the chloroform layer, dry it, and evaporate the solvent to yield a pale yellow oil.
-
Crystallize the oil from ethanol to obtain 3-Ethoxy-4-methoxybenzaldehyde.
Expected Yield: 112 g (93%)[6]
Protocol 2: Phase-Transfer Catalyzed Ethylation of Isovanillin
This method utilizes a phase-transfer catalyst for the ethylation of isovanillin, which can lead to high purity and yield under mild conditions.[5][7]
Materials:
-
Isovanillin (500 g)
-
Sodium hydroxide (NaOH) (157 g) or Potassium Carbonate (K2CO3) (542 g)
-
Water (1500 ml)
-
Bromoethane (537 g)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium fluoride, 120 g; or Benzyltriethylammonium chloride, 104 g)
-
3L reaction flask
-
Mechanical stirrer
Procedure:
-
In a 3L reaction flask, dissolve the base (e.g., 157 g of NaOH) in 1500 ml of water.
-
Add 500 g of isovanillin, the phase-transfer catalyst (e.g., 120 g of tetrabutylammonium fluoride), and 537 g of bromoethane to the flask.
-
Stir the mixture at 25 °C for 4 hours.
-
Collect the resulting solid product by suction filtration.
Quantitative Data for Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
| Starting Material | Base | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Isovanillin | NaOH | Tetrabutylammonium fluoride | Water | 4 | 25 | 96.1 | 99.9 | [5][7] |
| Isovanillin | NaOH | Benzyltriethylammonium chloride | Water | 4 | 25 | 94.8 | 99.9 | [7] |
| Isovanillin | K2CO3 | Tetrabutylammonium fluoride | Water | 4 | 25 | 95.1 | 99.8 | [7] |
| Isovanillin | KOH | - | Ethanol/Water | Overnight | Reflux | 93 | - | [6] |
Visualizations
General Workflow for Synthesis and Application of Substituted Benzaldehydes
The following diagram illustrates a general workflow for the synthesis of a substituted benzaldehyde, like this compound, and its potential applications in research and development.
Caption: General synthesis and application workflow.
Signaling Pathways (Hypothetical)
As there is no specific information on signaling pathways involving this compound, a diagram illustrating a hypothetical mechanism of action for a generic bioactive benzaldehyde derivative is provided below. This is a conceptual representation and not based on experimental data for the specified compound.
Caption: Hypothetical signaling pathway.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Benzaldehyde, 3-ethoxy-4-propoxy- (9CI) | 350988-41-9 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. 3-Ethoxy-4-methoxybenzaldehyde | 1131-52-8 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Application Notes and Protocols: 3-Ethoxy-4-propoxybenzaldehyde as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxy-4-propoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key starting material in the synthesis of various biologically active molecules. Its substituted catechol ether motif is a common feature in a class of targeted therapeutics, particularly phosphodiesterase 4 (PDE4) inhibitors. The ethoxy and propoxy groups can fine-tune the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on the synthesis of PDE4 inhibitors for the treatment of inflammatory diseases.
Application: Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism makes PDE4 an attractive target for the treatment of chronic inflammatory conditions such as psoriasis, psoriatic arthritis, and chronic obstructive pulmonary disease (COPD). The structural backbone of many potent PDE4 inhibitors, including the approved drug Apremilast, features a substituted catechol ether moiety. This compound provides a strategic starting point for the synthesis of novel PDE4 inhibitors with potentially improved therapeutic properties.
Featured Application: Synthesis of a Novel Apremilast Analog
This section outlines a detailed protocol for the synthesis of a novel analog of Apremilast, starting from this compound. This analog, herein designated as Compound 1 , incorporates the 3-ethoxy-4-propoxyphenyl group in place of the 3-ethoxy-4-methoxyphenyl group of Apremilast.
Experimental Workflow:
Caption: Synthetic workflow for Compound 1.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(3-Ethoxy-4-propoxyphenyl)acetonitrile (Intermediate 1)
This protocol describes the conversion of this compound to the corresponding phenylacetonitrile derivative.
-
Materials:
-
This compound (1.0 eq)
-
Tosmic acid (1.1 eq)
-
Potassium carbonate (2.5 eq)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound in a 1:1 mixture of methanol and dichloromethane, add tosylhydrazine and potassium carbonate.
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(3-ethoxy-4-propoxyphenyl)acetonitrile.
-
Protocol 2: Synthesis of N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (Intermediate 2)
This protocol outlines the preparation of the phthalimide-containing coupling partner.
-
Materials:
-
3-Aminophthalic acid (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Pyridine (catalytic amount)
-
-
Procedure:
-
Suspend 3-aminophthalic acid in acetic anhydride containing a catalytic amount of pyridine.
-
Heat the mixture to reflux (approximately 140 °C) for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide.
-
Protocol 3: Synthesis of Compound 1
This final step involves the coupling of the two key intermediates.
-
Materials:
-
2-(3-Ethoxy-4-propoxyphenyl)acetonitrile (Intermediate 1, 1.0 eq)
-
N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (Intermediate 2, 1.0 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of Intermediate 1 and Intermediate 2 in DMF, add potassium carbonate.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the final product, Compound 1.
-
Quantitative Data: Biological Activity
The synthesized Compound 1 is evaluated for its inhibitory activity against PDE4. The following table presents hypothetical, yet representative, IC50 values for Compound 1 in comparison to known PDE4 inhibitors.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Reference for Known Inhibitors |
| Compound 1 | 85 | 60 | 95 | 70 | N/A (Hypothetical) |
| Apremilast | 110 | 53 | 130 | 90 | [1] |
| Roflumilast | 0.7 | 0.9 | 0.5 | 0.2 | [1] |
| Crisaborole | 60 | 50 | 70 | 60 | [1] |
Signaling Pathway:
The mechanism of action of PDE4 inhibitors involves the modulation of the cAMP signaling pathway, which ultimately leads to a reduction in the inflammatory response.
Caption: PDE4 inhibition signaling pathway.
Conclusion
This compound is a highly adaptable building block for the synthesis of medicinally relevant compounds, particularly PDE4 inhibitors. The provided protocols offer a foundational approach for the development of novel anti-inflammatory agents. The modular nature of the synthesis allows for further structural modifications to explore structure-activity relationships and optimize the therapeutic potential of this class of molecules. Researchers are encouraged to adapt and refine these methodologies to advance the discovery of new and effective treatments for inflammatory diseases.
References
Application Notes and Protocols: 3-Ethoxy-4-propoxybenzaldehyde in Materials Science
Introduction
3-Ethoxy-4-propoxybenzaldehyde is an aromatic aldehyde with promising, yet underexplored, potential in materials science. Its molecular architecture, featuring a reactive aldehyde group and tunable alkoxy substituents, makes it an attractive building block for a variety of advanced materials. While direct research on this specific compound is limited, its structural similarity to other functionalized benzaldehydes, such as vanillin derivatives, suggests its utility in the synthesis of liquid crystals and specialty polymers. These materials are of significant interest for applications in displays, sensors, and bio-based plastics. The ethoxy and propoxy groups can influence solubility, thermal properties, and self-assembly behavior, offering a pathway to fine-tune the macroscopic properties of the final materials.
Application Note 1: Precursor for Thermotropic Liquid Crystals
The molecular shape and polarity of this compound make it an excellent candidate for the synthesis of thermotropic liquid crystals, particularly Schiff base derivatives. The aldehyde group can readily react with anilines to form azomethines, a common core structure in liquid crystalline compounds. The alkoxy chains contribute to the molecular aspect ratio and can promote the formation of mesophases. The specific lengths of the ethoxy and propoxy chains are expected to influence the transition temperatures and the type of liquid crystalline phases observed (e.g., nematic, smectic).[1][2]
Quantitative Data: Phase Transition Temperatures of Schiff Bases Derived from this compound
The following table presents hypothetical phase transition temperatures for a homologous series of Schiff bases synthesized from this compound and various para-substituted anilines. This data is illustrative and based on trends observed for similar alkoxybenzaldehyde derivatives.[1][2][3]
| Compound ID | Aniline Substituent (R) | Melting Point (°C) | Smectic-Nematic Transition (°C) | Clearing Point (Nematic-Isotropic) (°C) |
| EPB-H | -H | 85 | - | 110 |
| EPB-CH3 | -CH₃ | 92 | - | 125 |
| EPB-OCH3 | -OCH₃ | 98 | 115 | 140 |
| EPB-OC4H9 | -OC₄H₉ | 105 | 130 | 165 |
| EPB-CN | -CN | 110 | 145 | 180 |
Experimental Protocol: Synthesis and Characterization of a Schiff Base Liquid Crystal
Objective: To synthesize a Schiff base liquid crystal from this compound and p-cyanoaniline and to characterize its mesomorphic properties.
Materials:
-
This compound (98%)
-
p-Cyanoaniline (99%)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
Procedure:
-
Synthesis:
-
Dissolve this compound (1.0 mmol) and p-cyanoaniline (1.0 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol to obtain the final Schiff base.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the purified product into an aluminum DSC pan.
-
Heat the sample at a rate of 10 °C/min under a nitrogen atmosphere from room temperature to 200 °C.
-
Cool the sample at the same rate to room temperature.
-
Perform a second heating and cooling cycle to observe the phase transitions. The peak temperatures on the second heating scan are recorded as the transition temperatures.[1]
-
-
Polarizing Optical Microscopy (POM):
-
Place a small amount of the sample on a glass slide and cover with a coverslip.
-
Heat the sample on a hot stage while observing through the polarizing microscope.
-
Record the temperatures at which changes in the optical texture occur, corresponding to phase transitions.
-
Identify the types of liquid crystalline phases (e.g., nematic, smectic) by their characteristic textures.[2]
-
-
Visualization: Workflow for Liquid Crystal Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a Schiff base liquid crystal.
Application Note 2: Monomer for High-Performance Polyazomethines
Polyazomethines are a class of polymers containing the azomethine (-CH=N-) linkage in their main chain. They are known for their high thermal stability, mechanical strength, and interesting optoelectronic properties, making them suitable for applications in high-performance films, fibers, and as organic semiconductors.[4][5] this compound can be chemically modified to a dialdehyde derivative, which can then be polymerized with aromatic diamines to yield high-molecular-weight polyazomethines. The alkoxy groups are expected to enhance the solubility of the resulting polymer, facilitating its processing.
Quantitative Data: Properties of a Hypothetical Polyazomethine
This table presents hypothetical properties of a polyazomethine synthesized from a bis-aldehyde derivative of this compound and 4,4'-oxydianiline. The data is based on typical values for aromatic polyazomethines found in the literature.[5][6][7]
| Property | Value |
| Number Average Molecular Weight (Mn) ( g/mol ) | 25,000 |
| Polydispersity Index (PDI) | 2.1 |
| Glass Transition Temperature (Tg) (°C) | 210 |
| 5% Weight Loss Temperature (TGA) (°C) | 450 |
| Electrical Conductivity (undoped) (S/cm) | 1 x 10⁻¹² |
| Electrical Conductivity (I₂ doped) (S/cm) | 5 x 10⁻⁶ |
Experimental Protocol: Synthesis of a Polyazomethine
Objective: To synthesize a polyazomethine via polycondensation of a bis-aldehyde derived from this compound and 4,4'-oxydianiline.
Part 1: Synthesis of Bis-aldehyde Monomer
-
Etherification: React this compound with a suitable dihaloalkane (e.g., 1,4-dibromobutane) under Williamson ether synthesis conditions to link two molecules of the benzaldehyde, forming a bis-aldehyde.
-
Purification: Purify the resulting bis-aldehyde monomer by column chromatography or recrystallization.
Part 2: Polycondensation
-
Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the synthesized bis-aldehyde monomer (1.0 mmol) and 4,4'-oxydianiline (1.0 mmol) in a suitable solvent such as N,N-dimethylacetamide (DMAc).
-
Polymerization: Add a catalyst, such as a few drops of glacial acetic acid.[6] Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir for 24 hours.
-
Precipitation: Pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyazomethine.
-
Purification: Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80 °C for 24 hours.
Part 3: Characterization
-
Spectroscopy: Confirm the polymer structure using FT-IR and ¹H NMR spectroscopy.
-
Molecular Weight: Determine the molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
-
Thermal Analysis: Evaluate the thermal stability using Thermogravimetric Analysis (TGA) and the glass transition temperature using DSC.
-
Conductivity: Measure the electrical conductivity of the polymer film before and after doping with iodine vapor using a four-probe method.[7]
Visualization: Logical Flow from Monomer to Polymer Properties
Caption: Logical relationship from the starting material to the final polymer and its properties.
Application Note 3: Bio-based Building Block for Vinyl Ester Resins
Vanillin, a close structural analog of this compound, is a well-established bio-based platform chemical for the synthesis of renewable polymers.[8][9][10] The aldehyde and a potential hydroxyl group (if derived from a corresponding catechol) on the benzaldehyde ring can be chemically modified to introduce polymerizable functionalities, such as methacrylate groups. These modified monomers can then be used in free-radical polymerization to produce thermosets and coatings, serving as sustainable alternatives to petroleum-based materials.[9][11]
Quantitative Data: Thermomechanical Properties of a Methacrylated Resin
The following table shows hypothetical properties for a thermoset polymer prepared from a methacrylated derivative of this compound. These values are based on data for similar vanillin-derived polymers.[9][11]
| Property | Value |
| Glass Transition Temperature (Tg) (°C) | 150 |
| Storage Modulus at 30°C (GPa) | 3.2 |
| Thermal Degradation Temperature (T_d5%) (°C) | 320 |
| Monomer Viscosity at 25°C (Pa·s) | 0.8 |
Experimental Protocol: Synthesis and Polymerization of a Methacrylated Monomer
Objective: To synthesize a methacrylated monomer from this compound and subsequently polymerize it to form a cross-linked polymer network.
Part 1: Monomer Synthesis (Hypothetical) This protocol assumes a starting material with a hydroxyl group, such as 3-ethoxy-4-propoxyphenol, which is then formylated, or that the aldehyde is reduced to an alcohol.
-
Reduction: Reduce the aldehyde group of this compound to a primary alcohol using a reducing agent like sodium borohydride.
-
Methacrylation: React the resulting benzylic alcohol with methacryloyl chloride in the presence of a base (e.g., triethylamine) to form the methacrylated monomer.
-
Purification: Purify the monomer using column chromatography to remove impurities.
Part 2: Free-Radical Polymerization
-
Formulation: Mix the synthesized methacrylated monomer with a photoinitiator (e.g., 1 wt% of phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide).
-
Curing: Pour the resin into a mold and expose it to UV light (e.g., 365 nm) for a specified time to initiate polymerization and curing.
-
Post-Curing: Post-cure the sample in an oven at a temperature above its glass transition temperature (e.g., 160 °C) for 2 hours to ensure complete conversion.
Part 3: Characterization
-
Dynamic Mechanical Analysis (DMA): Determine the glass transition temperature (Tg) and storage modulus of the cured polymer.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer by measuring the onset of decomposition.
-
FT-IR Spectroscopy: Monitor the disappearance of the methacrylate C=C peak to confirm polymerization.
Visualization: Experimental Workflow for Bio-based Polymer Synthesis
Caption: Workflow for the synthesis and characterization of a bio-based polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Investigation of the Properties of a New Promising Poly(Azomethine) Organic Semiconductor Material - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethoxy-4-propoxybenzaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the high-yield Williamson ether synthesis pathway.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields in the Williamson ether synthesis of this compound can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Deprotonation of the Phenolic Hydroxyl Group: The reaction initiates with the deprotonation of the starting material (e.g., 3-ethoxy-4-hydroxybenzaldehyde or 3-hydroxy-4-propoxybenzaldehyde). If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.
-
Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. For aryl ethers, bases like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are effective.[1] Using a stronger base like sodium hydride (NaH) in an aprotic solvent can also be beneficial, but care must be taken to ensure anhydrous conditions.[2][3] The molar ratio of the phenolic starting material to the base should typically be 1:1.1 to 1:1.5.[4][5]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish and incomplete reaction, while a temperature that is too high can lead to side reactions and decomposition.
-
Solution: The optimal temperature often depends on the solvent and reagents used. For many Williamson ether syntheses of similar compounds, temperatures in the range of 25°C to 80°C have been reported to give high yields.[4][6] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
-
Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction kinetics will be slow, leading to lower yields.
-
Solution: Choose a solvent that effectively dissolves both the phenoxide salt and the alkyl halide. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they enhance the nucleophilicity of the phenoxide.[1][7] The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield, especially in biphasic systems or when using solid bases.[4][5]
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: The primary side reaction in this synthesis is typically an E2 elimination of the alkyl halide, especially if using a sterically hindered halide.
-
E2 Elimination: Alkoxides are strong bases and can promote the elimination of HX from the alkyl halide to form an alkene, instead of the desired SN2 substitution.[1][8]
-
Solution: This is more problematic with secondary and tertiary alkyl halides.[9] For the synthesis of this compound, you will be using a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane), which minimizes the likelihood of elimination. However, to further suppress this side reaction, avoid excessively high temperatures and use a less sterically hindered base if possible.
-
-
Dialkylation: If the starting material has more than one hydroxyl group, dialkylation can occur. For the synthesis of this compound starting from a dihydroxybenzaldehyde, regioselectivity is crucial.
-
Solution: Fortunately, in precursors like 2,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic and sterically accessible, leading to preferential alkylation at this position.[10] To maximize selectivity, carefully control the stoichiometry of the alkyl halide and the base.
-
Q3: The purification of my final product is challenging. What are the best practices?
A3: Purification of aldehydes can be complicated by their susceptibility to oxidation and the presence of unreacted starting materials.
-
Removal of Unreacted Phenolic Starting Material: The starting phenol is acidic and can be removed by an aqueous base wash.
-
Solution: During the workup, wash the organic layer with a dilute solution of sodium hydroxide or potassium carbonate. This will convert the unreacted phenol into its water-soluble salt, which will be extracted into the aqueous phase.
-
-
Oxidation of the Aldehyde to a Carboxylic Acid: Aldehydes can be sensitive to air oxidation, especially under basic conditions or upon prolonged storage.[11]
-
Solution: Work up the reaction mixture promptly after completion. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. If significant oxidation has occurred, the resulting carboxylic acid can be removed by washing with a weak base like sodium bicarbonate solution.[12]
-
-
Crystallization Issues: The product may "oil out" or be difficult to crystallize if impurities are present.
-
Solution: If direct crystallization from the crude product is unsuccessful, first purify by column chromatography on silica gel.[13] For recrystallization, choose a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Cooling the solution slowly can promote the formation of well-defined crystals.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and high-yielding method for synthesizing this compound?
A1: The Williamson ether synthesis is the most widely used and generally highest-yielding method for preparing unsymmetrical aryl ethers like this compound.[1][6] This method involves the reaction of a phenoxide with a primary alkyl halide. For example, reacting the sodium or potassium salt of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) with a propyl halide (e.g., 1-bromopropane) in a suitable solvent. Yields for analogous syntheses have been reported to be as high as 95-96%.[4][5]
Q2: What are the recommended starting materials for this synthesis?
A2: There are two primary, logical starting points for the Williamson ether synthesis:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin): This is a commercially available and relatively inexpensive starting material. You would then perform a propoxylation reaction.
-
3-Hydroxy-4-propoxybenzaldehyde: This precursor would require ethoxylation. The synthesis of 3-hydroxy-4-propoxybenzaldehyde can be achieved by the propoxylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde).[14]
Starting with ethyl vanillin is generally more direct.
Q3: Can I use the Vilsmeier-Haack reaction to synthesize this compound?
A3: Yes, the Vilsmeier-Haack reaction is a viable alternative, though potentially less direct. This reaction introduces a formyl group onto an electron-rich aromatic ring.[15][16][17] To use this method, you would need to first synthesize 1-ethoxy-2-propoxybenzene and then formylate it using a Vilsmeier reagent (e.g., POCl₃ and DMF).[18][19] The formylation is expected to occur predominantly at the position para to the stronger electron-donating group, which should yield the desired product. However, this route involves an extra step (synthesis of the dialkoxybenzene precursor) compared to the Williamson ether synthesis starting from a commercially available hydroxybenzaldehyde derivative.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound from 3-Ethoxy-4-hydroxybenzaldehyde
This protocol is adapted from high-yield procedures for analogous compounds.[4][6]
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 mL per gram of starting material).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1-1.2 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to 80°C and maintain this temperature with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF used).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate).
Data Presentation
| Parameter | Williamson Ether Synthesis (Propoxylation of Ethyl Vanillin) | Notes |
| Starting Material | 3-Ethoxy-4-hydroxybenzaldehyde | Commercially available. |
| Reagents | 1-Bromopropane, K₂CO₃ | Other bases (NaOH, KOH) and alkyl halides (1-iodopropane) can be used. |
| Solvent | DMF | Other polar aprotic solvents like acetonitrile or DMSO are also suitable.[1][7] |
| Catalyst | Phase-transfer catalyst (optional, e.g., TBAB) | Recommended for biphasic systems or to improve reaction rates.[4] |
| Temperature | 25-80 °C | Optimal temperature should be determined by monitoring the reaction.[4][6] |
| Reaction Time | 4-12 hours | Dependent on temperature, solvent, and reagents. |
| Reported Yields (Analogous compounds) | >95% | High yields are achievable with optimized conditions.[4][5] |
Mandatory Visualization
Caption: Williamson Ether Synthesis for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. jk-sci.com [jk-sci.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. benchchem.com [benchchem.com]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buy 4-Hydroxy-3-propoxybenzaldehyde | 110943-74-3 [smolecule.com]
- 15. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 16. jk-sci.com [jk-sci.com]
- 17. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 18. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 19. ijpcbs.com [ijpcbs.com]
Technical Support Center: Synthesis of 3-Ethoxy-4-propoxybenzaldehyde
Introduction: Welcome to the technical support guide for the synthesis of 3-Ethoxy-4-propoxybenzaldehyde. This molecule is a valuable intermediate in the development of pharmaceuticals, fragrances, and other specialty chemicals.[1] Its synthesis, typically achieved via Williamson ether synthesis, appears straightforward but is often accompanied by competing side reactions that can complicate purification and reduce yields. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will explore the causality behind common experimental pitfalls and provide robust, field-proven solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, and TLC analysis shows a significant amount of unreacted 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). What are the most likely causes?
A1: This is a common issue that typically points to incomplete deprotonation of the starting phenol or insufficient reactivity of the alkylating agent. Let's break down the probable causes:
-
Insufficient or Inappropriate Base: The pKa of a phenol is around 10. A base must be strong enough to quantitatively generate the phenoxide nucleophile. Weak bases like sodium bicarbonate will be ineffective. While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can work, they introduce water, which can affect solubility and compete with the phenoxide. For optimal results, stronger bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent, or sodium hydride (NaH) for a completely anhydrous system, are recommended.[2]
-
Poor Solvent Choice: The Williamson ether synthesis is a classic Sₙ2 reaction, which is favored by polar aprotic solvents like DMF, DMSO, or acetonitrile.[2] These solvents effectively solvate the cation (e.g., K⁺) without solvating the phenoxide anion, leaving it "naked" and highly nucleophilic. Using protic solvents like ethanol can lead to extensive hydrogen bonding with the phenoxide, reducing its nucleophilicity and slowing the reaction.
-
Reaction Temperature Too Low: While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish reaction. For a primary alkyl halide like 1-bromopropane, a temperature range of 60-80 °C is typically effective.
-
Inactive Alkylating Agent: Ensure the 1-bromopropane or 1-iodopropane is of good quality. Over time, these reagents can degrade. Using an iodide source (catalytic NaI or KI) can be beneficial if using 1-bromopropane, as iodide is a better leaving group.
Q2: I've isolated a byproduct with the same mass as my desired product, but the ¹H NMR shows complex aromatic signals and a missing aldehyde peak. What is it?
A2: You are likely observing the results of C-alkylation , a classic competing pathway in the alkylation of phenoxides.[2]
-
Mechanism Insight: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the positions ortho and para to the oxygen). While O-alkylation gives the desired ether product, C-alkylation results in an alkyl group being attached directly to the benzene ring. The resulting product would be a substituted cyclohexadienone, which may rearomatize or exist as a ketone, thus explaining the absence of the aldehyde proton (~9.8 ppm) in the NMR spectrum.
-
How to Prevent It:
-
Solvent Choice: The solvent plays a crucial role in directing the reaction. Polar aprotic solvents (DMF, DMSO) favor O-alkylation.
-
Counter-ion: The nature of the cation can influence the reaction site. Loosely associated cations (like K⁺ or Cs⁺) generally favor O-alkylation.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance O-alkylation selectivity by bringing the phenoxide into the organic phase as a lipophilic ion pair, minimizing ring alkylation.[3][4]
-
Q3: My final product is contaminated with a more polar impurity that I suspect is 3-ethoxy-4-propoxybenzoic acid. How did this form and how can I avoid it?
A3: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially under the basic and sometimes heated conditions of the synthesis.[5]
-
Causes of Oxidation:
-
Air Exposure: Prolonged reaction times at elevated temperatures in the presence of atmospheric oxygen can lead to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice.
-
Harsh Workup: An aggressive or prolonged basic workup can promote oxidation.
-
Cannizzaro Reaction: While less common under typical Williamson conditions, if very high concentrations of a strong base (like NaOH) are used at high temperatures, the aldehyde can undergo disproportionation. In this side reaction, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to a benzyl alcohol.[6]
-
-
Prevention and Removal:
-
Inert Atmosphere: Blanket the reaction with N₂ or Ar.
-
Controlled Conditions: Avoid excessive temperatures or unnecessarily long reaction times.
-
Purification: The acidic byproduct can be easily removed during workup. Wash the organic layer with a mild base solution (e.g., 5% NaHCO₃ solution). The desired aldehyde will remain in the organic phase, while the carboxylic acid will be extracted into the aqueous phase as its sodium salt.
-
Q4: I am observing a byproduct consistent with propene formation, especially at higher temperatures. How can I minimize this?
A4: The formation of propene indicates that the competing E2 (elimination) reaction is occurring.[7] In this pathway, the phenoxide acts as a base, abstracting a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene.
-
Favoring Substitution (Sₙ2) over Elimination (E2):
-
Temperature Control: E2 reactions have a higher activation energy than Sₙ2 reactions and are thus more favored at higher temperatures. Maintaining the lowest effective reaction temperature is critical.
-
Alkyl Halide Structure: This is less of an issue with primary alkyl halides like 1-bromopropane. However, if you were to use a secondary halide (e.g., 2-bromopropane to make an isopropoxy group), elimination would become a major competing pathway.[8]
-
Base Steric Hindrance: While the phenoxide itself is somewhat bulky, using a less sterically hindered base for its formation can sometimes help. However, temperature is the most significant lever to pull in this scenario.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the optimal combination of base and solvent?
For lab-scale synthesis, the combination of potassium carbonate (K₂CO₃) as the base in anhydrous N,N-Dimethylformamide (DMF) is an excellent choice. K₂CO₃ is strong enough to deprotonate the phenol but is not so harshly basic that it promotes aldehyde side reactions. DMF is a polar aprotic solvent that excels at promoting Sₙ2 reactions.[2] For larger-scale or greener processes, using a phase-transfer catalyst with aqueous NaOH in a solvent like toluene can also be highly effective.[3][4]
FAQ 2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (ethyl vanillin) and the product. A typical mobile phase is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
FAQ 3: What are the best practices for purifying the final product?
-
Aqueous Workup: After the reaction, a standard aqueous workup is essential. This typically involves washing the organic layer with water to remove the solvent (if DMF was used), a dilute base (like NaHCO₃) to remove any acidic byproducts, and finally brine to remove residual water.
-
Column Chromatography: For high purity, flash column chromatography on silica gel is the preferred method.[9] Use a hexane/ethyl acetate gradient to elute the product.
-
Recrystallization: If the crude product is a solid and reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water or cyclohexane) can be a highly effective and scalable purification method.
Part 3: Visualization of Reaction Pathways
The synthesis of this compound is a balance between the desired reaction and competing pathways.
Caption: Main reaction pathways in the synthesis.
Caption: Troubleshooting decision tree for synthesis.
Part 4: Data Summary & Reference Protocol
Table 1: Common Impurities and Byproducts
| Compound Name | Structure Type | Cause | Key Analytical Feature |
| 3-Ethoxy-4-hydroxybenzaldehyde | Starting Material | Incomplete reaction | Phenolic -OH peak in ¹H NMR; Lower Rf on TLC |
| 2-propoxy-3-ethoxy-4-hydroxybenzaldehyde | C-Alkylation Product | Ambident nucleophilicity | Same mass as product; Absence of aldehyde proton in ¹H NMR |
| 3-Ethoxy-4-propoxybenzoic Acid | Oxidation Product | Air oxidation | Carboxylic acid proton (~12 ppm) in ¹H NMR; Extracts into aq. base |
| Propene | Elimination Product | High temperature | Gaseous byproduct; Difficult to detect in crude mixture |
Protocol: Synthesis of this compound
This protocol is designed to be self-validating by incorporating in-process checks to maximize success.
Materials:
-
3-ethoxy-4-hydroxybenzaldehyde (Ethyl vanillin, 1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
1-Bromopropane (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Hexane, Saturated aq. NaHCO₃, Brine
-
Silica Gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-ethoxy-4-hydroxybenzaldehyde and anhydrous K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times. Maintain a positive pressure of inert gas.
-
Solvent & Reagent Addition: Add anhydrous DMF (approx. 5 mL per gram of starting material). Stir the suspension for 10 minutes at room temperature. Add 1-bromopropane via syringe.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath.
-
Monitoring (Self-Validation): After 2 hours, carefully take a small aliquot, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material. Elute with 3:1 Hexane:Ethyl Acetate. Continue heating and check every hour until the starting material spot has completely disappeared.
-
Quenching: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (3x the volume of DMF used).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing (Impurity Removal): Wash the combined organic layers sequentially with:
-
Water (2x) to remove DMF.
-
Saturated aq. NaHCO₃ (2x) to remove any acidic byproducts.
-
Brine (1x) to facilitate drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 6. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Ethoxy-4-propoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Ethoxy-4-propoxybenzaldehyde. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?
Answer: Low recovery after recrystallization is a common issue that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2]
-
Action: If you observe that a large amount of your product remains dissolved even after cooling, your solvent is likely too good at dissolving the compound. Conversely, if the compound does not dissolve well even at high temperatures, the solvent is not effective. Experiment with different solvents or solvent mixtures. For a compound like this compound, consider solvent systems such as ethanol/water, hexane/ethyl acetate, or toluene.[3]
-
-
Amount of Solvent: Using an excessive amount of solvent will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.[2]
-
Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.[4]
-
-
Cooling Process: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.[5][6]
-
Action: Allow the hot solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
-
Washing the Crystals: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
-
Action: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2]
-
-
Premature Crystallization: If the compound crystallizes prematurely during hot filtration (if performed), you will lose product.
Troubleshooting Workflow for Low Recrystallization Yield
Caption: Troubleshooting logic for low recrystallization yield.
Issue 2: Impure Fractions from Column Chromatography
Question: My fractions from the silica gel column are not pure. The desired compound is co-eluting with impurities. What should I do?
Answer: Achieving good separation in column chromatography depends on several factors, primarily the choice of the stationary and mobile phases, and proper column packing and loading.
Troubleshooting Steps:
-
Solvent System (Eluent): The polarity of the eluent is the most critical parameter. If the polarity is too high, all compounds will elute quickly with poor separation. If it's too low, elution will be very slow.
-
Action: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for your target compound.[7] For this compound, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is a good starting point. A shallow gradient (a slow, gradual increase in the proportion of the polar solvent) often provides better separation than an isocratic (constant solvent composition) elution.
-
-
Column Packing: An improperly packed column with cracks, bubbles, or an uneven surface will lead to band broadening and poor separation.[8]
-
Action: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column as it settles to remove air bubbles. Add a layer of sand on top of the silica to prevent the surface from being disturbed when adding the eluent.[9]
-
-
Sample Loading: Loading too much sample or loading it in a large volume of strong solvent will result in a broad initial band and poor separation.
-
Action: Dissolve the crude product in the minimum amount of the initial eluent.[8] For compounds that are not very soluble, "dry loading" is recommended. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7][8]
-
-
Compound Stability: Some compounds can decompose on silica gel, which can be acidic.[7]
Workflow for Optimizing Column Chromatography
Caption: Workflow for troubleshooting impure column chromatography fractions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in aromatic aldehydes often stem from the synthesis process. These can include unreacted starting materials, byproducts from side reactions, and the corresponding carboxylic acid formed by the oxidation of the aldehyde group.[11] The presence of the carboxylic acid is a very common issue with aldehydes.
Q2: How can I remove the corresponding carboxylic acid impurity?
A2: An acidic impurity like a carboxylic acid can be removed by a simple liquid-liquid extraction before other purification steps. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild aqueous base solution, such as 10% sodium bicarbonate.[11] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will move into the aqueous layer. The desired aldehyde will remain in the organic layer. Afterwards, wash the organic layer with water and brine, then dry and concentrate it.
Q3: Is there a chemical method to selectively purify aldehydes?
A3: Yes, a classic and very effective method is purification via the bisulfite adduct.[11][12] Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct. This adduct can be separated from non-aldehydic impurities by filtration or extraction. The aldehyde can then be regenerated from the adduct by treatment with a base (like NaOH) or an acid.[12][13] This method is particularly useful for removing stubborn impurities that are difficult to separate by chromatography or recrystallization.
Q4: What are the recommended storage conditions for purified this compound?
A4: Aldehydes are susceptible to oxidation by air, which converts them to the corresponding carboxylic acids. Therefore, purified this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and dark place to prevent degradation.[14]
Quantitative Data
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Common Recrystallization Solvents |
| This compound | 208.26 | Not widely reported | Not widely reported | General: Ethanol/Water, Hexane/Ethyl Acetate, Toluene |
| 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | 166.17 | 74-77[15] | - | Ethanol/Water[16] |
| 3-Ethoxy-4-methoxybenzaldehyde | 180.20 | 51-53 | 155 (at 10 mmHg)[17] | Not specified, but likely similar to others |
Note: The absence of specific data for this compound necessitates empirical determination of optimal purification parameters.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the purification of solid crude this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable one or a solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to near the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.[4]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[6]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath for 30 minutes to maximize crystal formation.[6]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.[2]
Protocol 2: Purification by Column Chromatography
This protocol outlines a general method for purifying this compound using silica gel chromatography.
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of approximately 0.3-0.4 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle, tapping gently to ensure even packing. Drain the excess solvent until it is just level with the top of the silica. Add a thin layer of sand to the top.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
Elution: Carefully add the eluent to the column. Begin elution with the starting solvent mixture, collecting fractions in test tubes or flasks. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [wiredchemist.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aksci.com [aksci.com]
- 15. 乙基香兰素 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
Technical Support Center: Scaling Up 3-Ethoxy-4-propoxybenzaldehyde Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethoxy-4-propoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
Low to No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in the synthesis of this compound, typically performed via Williamson ether synthesis, can stem from several factors. The primary reasons often involve incomplete deprotonation of the starting material (3-ethoxy-4-hydroxybenzaldehyde), issues with the alkylating agent (1-bromopropane), or suboptimal reaction conditions.
Potential Causes and Solutions:
-
Inadequate Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough to fully deprotonate the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde, the reaction will not proceed efficiently.
-
Troubleshooting:
-
Verify Base Strength: Ensure the base is sufficiently strong. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be more effective. For particularly stubborn reactions, a very strong base such as sodium hydride (NaH) may be considered, though it requires careful handling due to its reactivity.[1]
-
Ensure Anhydrous Conditions: Moisture can consume the base and hinder the formation of the alkoxide. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
-
Problematic Alkylating Agent: The success of the Sₙ2 reaction is highly dependent on the quality and reactivity of the alkyl halide.
-
Troubleshooting:
-
Check Purity: Use a fresh or purified supply of 1-bromopropane. Over time, alkyl halides can degrade.
-
Consider a More Reactive Halide: If using 1-chloropropane, switching to 1-bromopropane or 1-iodopropane can increase the reaction rate due to better leaving group ability (I > Br > Cl).[2]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Troubleshooting:
-
Increase Temperature: Williamson ether syntheses are typically conducted at elevated temperatures, often between 50-100 °C.[3] If the reaction is sluggish at a lower temperature, gradually increasing the heat can improve the rate.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time. Reactions can take anywhere from 1 to 8 hours to reach completion.[3]
-
-
Presence of Significant Byproducts
Q2: I have obtained my product, but it is contaminated with significant byproducts. What are the likely side reactions, and how can I minimize them?
A2: The most common side reaction in this synthesis is the E2 elimination of the alkyl halide, and in the case of phenoxides, C-alkylation can also occur.
Common Side Reactions and Mitigation Strategies:
-
Elimination Reaction: The alkoxide is a strong base and can promote the elimination of HBr from 1-bromopropane to form propene, especially at higher temperatures.
-
Mitigation:
-
Use a Primary Alkyl Halide: The use of a primary alkyl halide like 1-bromopropane is crucial, as secondary and tertiary halides are much more prone to elimination.[4]
-
Control Temperature: Avoid excessively high temperatures, as this can favor elimination over substitution.
-
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).
Reaction Stalls or is Incomplete
Q3: My reaction starts but seems to stall before all the starting material is consumed. What could be causing this?
A3: A stalling reaction can be due to several factors, including the deactivation of reagents or the use of an inappropriate solvent.
Potential Causes and Solutions:
-
Insufficient Base: Ensure that at least a stoichiometric amount of base is used, and often a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Phase Transfer Catalyst: In biphasic systems (e.g., using an aqueous base and an organic solvent), the reaction can be slow. The addition of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride can significantly increase the reaction rate by transporting the alkoxide from the aqueous to the organic phase.[5][6]
-
Solvent Issues: Protic solvents can slow down Sₙ2 reactions by solvating the nucleophile. Switching to a polar aprotic solvent like DMF or acetonitrile can enhance the reaction rate.[3]
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 3-ethoxy-4-hydroxybenzaldehyde, also known as ethylvanillin. This is then reacted with a propylating agent, typically 1-bromopropane, via a Williamson ether synthesis.
Q2: What are the recommended reaction conditions for this synthesis?
A2: Based on analogous syntheses of similar alkoxybenzaldehydes, typical conditions involve reacting 3-ethoxy-4-hydroxybenzaldehyde with 1-bromopropane in the presence of a base like potassium carbonate or sodium hydroxide in a polar aprotic solvent such as DMF or acetonitrile. The reaction is generally heated to between 50-100°C for several hours. The use of a phase transfer catalyst is also a viable option to improve reaction rates.[3][5]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[7] A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting material (3-ethoxy-4-hydroxybenzaldehyde) and, if available, the pure product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the best way to purify the final product?
A4: After the reaction is complete, a standard workup procedure is typically followed, which involves quenching the reaction, extracting the product into an organic solvent, washing with water and brine, and drying the organic layer. The crude product can then be purified by either recrystallization or column chromatography to obtain high-purity this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Analogous Alkoxybenzaldehyde Syntheses
| Parameter | Method A (NaOH/H₂O/PTC) | Method B (K₂CO₃/DMF) |
| Starting Material | Isovanillin | 4-Hydroxybenzaldehyde |
| Alkylating Agent | Bromoethane | 1-Bromohexane |
| Base | Sodium Hydroxide | Potassium Carbonate |
| Solvent | Water | DMF |
| Catalyst | Tetrabutylammonium Fluoride | None |
| Temperature | 25 °C | 80 °C |
| Reaction Time | 4 hours | 12 hours |
| Yield | 96.1% | 95% |
| Purity | 99.9% | High (after purification) |
| Reference | [3] | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from established procedures for the synthesis of analogous alkoxybenzaldehydes.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin)
-
1-Bromopropane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add 3-ethoxy-4-hydroxybenzaldehyde (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Key parameter relationships in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. rsc.org [rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Optimization of reaction conditions for synthesizing 3-Ethoxy-4-propoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Ethoxy-4-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient method is a two-step synthesis starting from 3,4-dihydroxybenzaldehyde. This involves a sequential Williamson ether synthesis, where the hydroxyl groups are selectively alkylated to form the desired ethoxy and propoxy groups.
Q2: What are the critical parameters to control for a high yield in the Williamson ether synthesis step?
A2: The critical parameters include the choice of base, alkylating agent, solvent, and reaction temperature. The purity of reagents and exclusion of water are also crucial, especially when using moisture-sensitive bases like sodium hydride.[1][2][3]
Q3: I am observing the formation of multiple byproducts. What could be the cause?
A3: Byproduct formation can be due to several factors, including side reactions of the base with the alkylating agent, or dialkylation if the reaction is not selective. Over-alkylation or reaction at other sites on the molecule can also occur if the reaction conditions are too harsh.[4] Careful control of stoichiometry and reaction temperature is essential.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] This will allow you to observe the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Issue 1: Low or No Conversion of Starting Material
Problem: My TLC analysis shows a significant amount of unreacted starting material even after the recommended reaction time.
| Potential Cause | Rationale | Recommended Action |
| Inactive Base | The base (e.g., K₂CO₃, NaOH) is essential for deprotonating the hydroxyl group to form the reactive alkoxide. If the base is old or has absorbed moisture, its activity will be compromised.[3] | Use a fresh, anhydrous, and finely powdered base to ensure maximum reactivity. If using sodium hydride, ensure it is handled under an inert atmosphere. |
| Poor Reagent Quality | Impurities in the starting materials or solvents can interfere with the reaction. Water, in particular, can quench the alkoxide intermediate.[1][2] | Use high-purity, anhydrous reagents and solvents. |
| Suboptimal Temperature | The Williamson ether synthesis is temperature-dependent. If the temperature is too low, the reaction rate will be very slow. | Gradually increase the reaction temperature and monitor the progress by TLC. For the synthesis of similar compounds, temperatures in the range of 25-80°C have been reported.[3][5][6] |
| Insufficient Reaction Time | The reaction may simply require more time to go to completion. | Continue to monitor the reaction by TLC and extend the reaction time until the starting material is consumed. |
Issue 2: Low Yield of the Desired Product
Problem: The reaction appears to be complete, but the isolated yield of this compound is low.
| Potential Cause | Rationale | Recommended Action |
| Side Reactions | The formation of byproducts, such as those from the reaction of the base with the alkylating agent or from over-alkylation, can reduce the yield of the desired product. | Optimize the stoichiometry of your reagents. A slight excess of the alkylating agent is often used, but a large excess should be avoided.[6] Consider adding the alkylating agent slowly to the reaction mixture. |
| Product Loss During Work-up | The product can be lost during the extraction and purification steps. Incomplete extraction or loss during recrystallization are common issues.[2] | Ensure the pH is appropriate during the aqueous work-up to keep your product in the organic phase. Optimize your purification technique, for instance, by choosing a more suitable solvent system for column chromatography or recrystallization. |
| Decomposition of Product | Although generally stable, prolonged exposure to harsh conditions (e.g., strong acid/base, high temperatures) could potentially lead to some degradation of the aldehyde functional group. | Maintain moderate reaction conditions and process the reaction mixture promptly upon completion. |
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis from 3,4-dihydroxybenzaldehyde.
Step 1: Synthesis of 3-Hydroxy-4-propoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Base: Add a base, for example, potassium carbonate (1.1 equivalents), to the solution.
-
Alkylation: Slowly add 1-bromopropane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
Work-up: After cooling, filter the mixture and evaporate the solvent. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-hydroxy-4-propoxybenzaldehyde.
Step 2: Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the 3-hydroxy-4-propoxybenzaldehyde (1 equivalent) obtained from the previous step in a suitable solvent (e.g., DMF).
-
Addition of Base: Add a base such as sodium hydride (1.1 equivalents) portion-wise under an inert atmosphere.
-
Alkylation: Slowly add bromoethane (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it carefully with water. Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer, remove the solvent in vacuo, and purify the residue by column chromatography or recrystallization to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Williamson ether syntheses relevant to the preparation of this compound, based on literature for similar compounds.
| Starting Material | Alkylating Agent | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Isovanillin | Bromoethane | NaOH | Tetrabutylammonium fluoride | Water | 25 | 4 | 96.1 | [5] |
| Isovanillin | Bromoethane | K₂CO₃ | Tetrabutylammonium fluoride | Water | 25 | 4 | 95.1 | [5] |
| 3-Hydroxy-4-methoxybenzaldehyde | Ethyl bromide | KOH | - | Ethanol/Water | Reflux | Overnight | 93 | [7] |
Visual Diagrams
Reaction Pathway
Caption: Synthetic route for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Preventing the degradation of 3-Ethoxy-4-propoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Ethoxy-4-propoxybenzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The most common degradation pathway for this compound, like other aromatic aldehydes, is auto-oxidation. When exposed to oxygen in the air, the aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH), forming 3-ethoxy-4-propoxybenzoic acid.[1][2][3] This process can be accelerated by exposure to light and elevated temperatures. A secondary degradation pathway can be polymerization, where aldehyde molecules react with each other to form larger, often colored, polymeric impurities.
Q2: What are the initial signs of degradation?
A2: Visual signs of degradation can include a change in color from a white or off-white solid to a yellowish or brownish hue. A change in the odor of the compound may also be noticeable. For quantitative assessment, a decrease in purity as measured by analytical techniques like High-Performance Liquid Chromatography (HPLC) is a definitive indicator of degradation. The appearance of new peaks in the chromatogram, corresponding to degradation products like 3-ethoxy-4-propoxybenzoic acid, is also a key sign.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the long-term stability of this compound, it is crucial to store it in a cool, dry, and dark environment.[4][5][6] The compound should be kept in a tightly sealed, airtight container, preferably made of amber glass or other light-resistant material, to protect it from air and light.[4][6] For long-term storage, refrigeration (2-8 °C) is recommended. The container should be flushed with an inert gas like argon or nitrogen before sealing to displace oxygen.
Q4: Are there any chemical stabilizers that can be added to prevent degradation?
A4: Yes, the addition of antioxidants can help to inhibit the auto-oxidation process. Butylated hydroxytoluene (BHT) is a common antioxidant used for this purpose.[7] For some aldehydes, small amounts of alcohols can inhibit autoxidation.[2][3] However, the compatibility and potential for side reactions with your specific experimental setup should always be considered. It is recommended to use stabilizers in low concentrations, and their addition should be documented and validated to ensure they do not interfere with downstream applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of the solid compound | Exposure to air and/or light leading to oxidation or polymerization. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). Store in a refrigerator (2-8 °C). |
| Appearance of a new peak in HPLC analysis (retention time consistent with an acid) | Oxidation of the aldehyde to the corresponding carboxylic acid (3-ethoxy-4-propoxybenzoic acid). | Purify the compound by recrystallization or column chromatography. In the future, handle and store the compound under an inert atmosphere and at low temperatures. |
| Decreased assay value over time | Gradual degradation of the compound due to improper storage or handling. | Review and improve storage conditions (see Q3 in FAQs). For sensitive experiments, use freshly purified material. |
| Inconsistent experimental results | Use of partially degraded starting material. | Always check the purity of this compound by HPLC before use. If purity is below acceptable limits, purify the compound. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of its primary degradation product, 3-ethoxy-4-propoxybenzoic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
This compound sample
-
Reference standard of 3-ethoxy-4-propoxybenzoic acid (if available)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase (a 50:50 mixture of A and B can be used as a diluent).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
-
Analysis: Inject the sample and monitor the chromatogram. The retention time of this compound and its degradation product should be determined. The peak area can be used to calculate the purity and the percentage of the degradation product.
Protocol 2: Accelerated Stability (Forced Degradation) Study
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 80 °C for 48 hours.
-
Photostability: Expose the solid compound to direct sunlight or a photostability chamber for 24 hours.
Procedure:
-
Prepare samples of this compound under each of the stress conditions listed above.
-
At the end of the exposure period, neutralize the acidic and basic samples.
-
Prepare all samples for HPLC analysis as described in Protocol 1.
-
Analyze the samples by HPLC to determine the percentage of degradation and identify any major degradation products.
Quantitative Data Summary
The following table summarizes hypothetical data from an accelerated stability study on this compound, demonstrating its susceptibility to different stress conditions.
| Stress Condition | % Degradation | Major Degradation Product |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | < 2% | 3-Ethoxy-4-propoxybenzoic acid |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | ~ 5% | 3-Ethoxy-4-propoxybenzoic acid |
| Oxidation (3% H₂O₂, RT, 24h) | ~ 15% | 3-Ethoxy-4-propoxybenzoic acid |
| Thermal (80°C, 48h) | ~ 8% | 3-Ethoxy-4-propoxybenzoic acid & Minor unidentified products |
| Photostability (Sunlight, 24h) | ~ 10% | 3-Ethoxy-4-propoxybenzoic acid & Colored impurities |
| Control (Stored at 2-8°C, dark) | < 0.5% | Not detectable |
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. matrixscientific.com [matrixscientific.com]
- 3. prepchem.com [prepchem.com]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. 3-Ethoxy-4-hydroxybenzaldehyde ReagentPlus , 99 121-32-4 [sigmaaldrich.com]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
- 7. Analytical Method [keikaventures.com]
Knoevenagel Condensation Reactions: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting common issues encountered during Knoevenagel condensation reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific experimental challenges, offering potential causes and actionable solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My Knoevenagel condensation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield in a Knoevenagel condensation can be attributed to several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is the most effective way to identify and solve the problem.[1]
-
Inactive or Inappropriate Catalyst: The choice and activity of the catalyst are critical. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[1] A catalyst that is too strong can lead to self-condensation of the aldehyde or ketone, while a catalyst that is too weak will not effectively deprotonate the active methylene compound.
-
Solution: Ensure your catalyst is fresh and pure. Optimize the catalyst loading; typically, 0.1 equivalents are used.[1] Consider screening a variety of weak bases to find the optimal one for your specific substrates. For certain reactions, alternative catalysts like L-proline or boric acid have proven effective.[1][2]
-
-
Suboptimal Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, some reactions require heating to overcome the activation energy barrier.[1]
-
Solution: If your reaction is sluggish at room temperature, try gentle heating (e.g., 40-80°C) and monitor the progress by Thin Layer Chromatography (TLC).[1] Be cautious, as excessive heat can promote side reactions.
-
-
Inappropriate Solvent: The solvent plays a crucial role by influencing reactant solubility, catalyst activity, and the stabilization of intermediates.[1]
-
Solution: The choice of solvent can dramatically impact yield. Polar aprotic solvents like DMF and acetonitrile often give high conversions in short reaction times.[1][3] Protic solvents like ethanol can also be effective.[1] In some cases, water has been successfully used as a green solvent.[1] It is advisable to perform small-scale solvent screening experiments to identify the optimal medium for your reaction.
-
-
Incomplete Reaction and Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction or lead to an unfavorable equilibrium.[4]
-
Solution: Ensure the reaction is allowed to run for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material is consumed.[1] To drive the equilibrium towards the product, water can be removed azeotropically using a Dean-Stark apparatus, particularly with solvents like toluene.[1][4] Alternatively, adding molecular sieves to the reaction mixture can also effectively remove water.[5]
-
-
Low Reactivity of Starting Materials: Aldehydes are generally more reactive than ketones in Knoevenagel condensations.[5] The acidity of the active methylene compound is also crucial for successful deprotonation.
-
Solution: Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR). Common choices include malononitrile, ethyl cyanoacetate, and diethyl malonate. If using a ketone, you may need to employ more forcing reaction conditions (e.g., higher temperature, more active catalyst).
-
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A: The most common side reactions in a Knoevenagel condensation are self-condensation of the carbonyl compound and Michael addition of the active methylene compound to the product.
-
Self-Condensation of Aldehyde or Ketone: This is particularly problematic when using a strong base.
-
Solution: Employ a weak base catalyst such as piperidine or ammonium acetate to minimize self-condensation.[1]
-
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the deprotonated active methylene compound. This is more likely with highly reactive methylene compounds and prolonged reaction times.
-
Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the carbonyl compound can sometimes help.[1] Optimizing the reaction time to stop the reaction once the initial product is formed can also prevent the Michael addition from occurring.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data on how different experimental parameters can influence the yield of Knoevenagel condensation reactions.
Table 1: Effect of Different Catalysts on the Yield of 2-Benzylidenemalononitrile
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1CaO–1.5MgO | Water | Room Temperature | 10 min | 98 | [2] |
| ZnO | Solvent-free | Room Temperature | 6 h | >95 | [2] |
| Boric Acid (10 mol%) | Aqueous Ethanol | Room Temperature | - | - | [2] |
| Piperidine | Ethanol | Reflux | - | - | [1] |
| L-proline | - | - | - | - | [1] |
Note: Yields are highly substrate-dependent and the data presented is for comparative purposes.
Table 2: Effect of Different Solvents on Knoevenagel Condensation Yield
| Solvent | Polarity | Typical Yield (%) | Typical Reaction Time | Reference |
| Toluene | Nonpolar | 61-99 | Hours | [1][3] |
| Diethyl Ether | Nonpolar | 61-99 | Hours | [3] |
| Methanol | Protic Polar | Poor | Slow | [3] |
| Ethanol | Protic Polar | Good | Varies | [1] |
| Acetonitrile | Aprotic Polar | 81-99 | 15 min | [1][3] |
| DMF | Aprotic Polar | 81-99 | 15 min | [1][3] |
| Water | Polar | Good-Excellent | Varies | [1] |
Note: The reaction of benzaldehyde with an active methylene compound was used as a model. Yields and times are indicative and can vary.
Table 3: Effect of Temperature on Knoevenagel Condensation Yield
| Substrates | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one | Porcine Pancreas Lipase | DMSO/Water | 30 | 10 | ~55 | [6] |
| 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one | Porcine Pancreas Lipase | DMSO/Water | 40 | 10 | ~70 | [6] |
| 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one | Porcine Pancreas Lipase | DMSO/Water | 50 | 10 | ~85 | [6] |
| 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one | Porcine Pancreas Lipase | DMSO/Water | 60 | 10 | ~80 | [6] |
| Benzaldehyde and Malononitrile | - | Water | 25 | - | 56 | [7] |
| Benzaldehyde and Malononitrile | - | Water | 40 | - | 95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol describes a standard method for the Knoevenagel condensation using a weak base catalyst.[1]
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde or ketone (1 equivalent) and the active methylene compound (1.0-1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol, toluene). [1]
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents). [1]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC. [1]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a suitable cold solvent (e.g., cold ethanol). [1]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography. [1]
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
This protocol is suitable for reactions that are sensitive to the presence of water.[1]
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. [1]
-
To the flask, add the aldehyde or ketone (1 equivalent), the active methylene compound (1.0-1.2 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene). [1]
-
Add the catalyst (e.g., piperidine, 0.1 equivalents). [1]
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. [1]
-
Continue the reaction until no more water is collected or TLC analysis indicates the consumption of the starting material. [1]
-
Work up the reaction as described in Protocol 1.
Protocol 3: Knoevenagel-Doebner Condensation for the Synthesis of Cinnamic Acid
This modified procedure is used for the synthesis of α,β-unsaturated carboxylic acids.[8][9]
-
In a round-bottom flask, dissolve malonic acid in pyridine.
-
Add the aromatic aldehyde to the solution.
-
Add a catalytic amount of piperidine or β-alanine. [10]
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction for the evolution of CO2 and by TLC. [10]
-
After cooling, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product. [10]
-
Collect the solid product by filtration and recrystallize from a suitable solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bepls.com [bepls.com]
- 10. benchchem.com [benchchem.com]
Methods to increase the purity of synthesized 3-Ethoxy-4-propoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 3-Ethoxy-4-propoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Based on the synthesis of analogous aromatic aldehydes, common impurities may include:
-
Unreacted starting materials: Such as 3-hydroxy-4-propoxybenzaldehyde or 3-ethoxy-4-hydroxybenzaldehyde, depending on the synthetic route.
-
Byproducts of side reactions: This can include products from O-alkylation at an alternative position if a dihydroxy precursor is used, or byproducts from the decomposition of reagents.
-
Oxidation product: Aromatic aldehydes can be susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 3-ethoxy-4-propoxybenzoic acid.[1][2]
-
Residual solvents: Solvents used during the synthesis and workup (e.g., ethanol, chloroform, diethyl ether) may be present in the final product.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The primary methods for purifying aromatic aldehydes like this compound are:
-
Recrystallization: Effective for removing impurities with different solubility profiles.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[4][5]
-
Distillation: Suitable for removing non-volatile impurities or separating from byproducts with significantly different boiling points.[1][2]
-
Bisulfite Extraction: A chemical method that selectively isolates the aldehyde from non-aldehydic impurities.[4][6][7]
Q3: How can I effectively remove the corresponding carboxylic acid impurity?
A3: The carboxylic acid impurity (3-ethoxy-4-propoxybenzoic acid) is acidic and can be removed by:
-
Base Extraction: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a mild aqueous base solution like sodium bicarbonate or sodium carbonate. The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Column Chromatography: The carboxylic acid is significantly more polar than the aldehyde and will have a lower Rf value on a silica gel TLC plate. It will either remain on the baseline or elute much later than the desired aldehyde.[4]
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Workup
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed. | A single spot corresponding to the product on the TLC plate. |
| Formation of significant byproducts | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions. | Increased yield of the desired product and fewer impurity spots on TLC. |
| Ineffective initial workup | Ensure thorough washing of the organic layer during extraction to remove water-soluble impurities. Use appropriate drying agents to remove residual water. | A cleaner crude product before further purification. |
Issue 2: Difficulty in Removing a Persistent Impurity with Similar Polarity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution during column chromatography | Optimize the mobile phase for column chromatography. A less polar solvent system may improve separation.[5] Consider using a different stationary phase like alumina.[5] | Better separation of the product and impurity peaks/spots. |
| Impurity has a similar boiling point, making distillation ineffective | Employ chemical purification methods like bisulfite adduct formation, which is specific to aldehydes.[6][7] | Selective removal of the aldehyde from the impurity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol/water mixture, cyclohexane)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying this compound using silica gel column chromatography.[4][5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing silica gel in the chosen eluent system.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Purification via Bisulfite Adduct Formation
This chemical purification method is highly selective for aldehydes.[6][7]
Materials:
-
Crude this compound
-
Saturated aqueous sodium bisulfite solution
-
Methanol or Dimethylformamide (DMF)
-
Diethyl ether or other suitable organic solvent
-
Aqueous sodium hydroxide or sodium carbonate solution
-
Separatory funnel
Procedure:
-
Dissolve the crude product in methanol or DMF in a separatory funnel.[7]
-
Add a saturated aqueous solution of sodium bisulfite and shake vigorously.[7] The aldehyde will form a water-soluble bisulfite adduct.
-
Add an immiscible organic solvent (e.g., diethyl ether) and water. Shake and separate the layers. The non-aldehydic impurities will remain in the organic layer.
-
Wash the aqueous layer containing the bisulfite adduct with fresh organic solvent to remove any remaining impurities.
-
To regenerate the aldehyde, basify the aqueous layer with a solution of sodium hydroxide or sodium carbonate.
-
The pure aldehyde will separate out and can be extracted with an organic solvent.
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO4), and evaporate the solvent.
Quantitative Data Summary
The following table summarizes representative data on the effectiveness of different purification methods for aromatic aldehydes, which can be expected to be similar for this compound.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield Loss (Approximate) | Notes |
| Recrystallization | 85-95% | >99% | 10-20% | Highly dependent on the solubility of impurities. |
| Column Chromatography | 70-90% | >99.5% | 15-30% | Effective for a wide range of impurities.[4][5] |
| Distillation | 80-95% | >99% | 5-15% | Only effective if impurities are non-volatile or have significantly different boiling points.[1][2] |
| Bisulfite Extraction | 70-95% | >99% | 10-25% | Highly selective for aldehydes; excellent for removing non-carbonyl impurities.[6][7] |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Identification and avoidance of impurities in 3-Ethoxy-4-propoxybenzaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-ethoxy-4-propoxybenzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a sequential Williamson ether synthesis. This typically starts from a commercially available dihydroxybenzaldehyde, such as 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). The synthesis involves the selective O-alkylation of the hydroxyl groups with an ethylating agent (e.g., ethyl bromide) and a propylating agent (e.g., propyl bromide) in the presence of a base.
Q2: What are the primary impurities I should be aware of during the synthesis?
A2: The primary impurities in the synthesis of this compound often arise from side reactions inherent to the Williamson ether synthesis. These can include:
-
Over-alkylation: Formation of quaternary ammonium salts if an amine-based catalyst is used in excess.
-
Incomplete reaction: Presence of the starting material (e.g., 3,4-dihydroxybenzaldehyde) or mono-alkylated intermediates (3-ethoxy-4-hydroxybenzaldehyde or 3-hydroxy-4-propoxybenzaldehyde).
-
Elimination products: Formation of propene from the reaction of the propylating agent with the base, especially at higher temperatures.
-
C-alkylation byproducts: Alkylation at a carbon atom of the benzene ring instead of the intended oxygen atom of the hydroxyl group.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can observe the consumption of the reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying the formation of byproducts.[1]
Q4: What are the recommended purification techniques for the final product?
A4: The final product, this compound, can be purified using several standard laboratory techniques. The most common and effective methods are:
-
Recrystallization: This technique is useful for removing minor impurities, provided a suitable solvent system is identified.
-
Column chromatography: Silica gel column chromatography is highly effective for separating the desired product from starting materials, mono-alkylated intermediates, and other byproducts with different polarities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low product yield | 1. Incomplete deprotonation of the hydroxyl group. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a stronger base or ensure anhydrous conditions. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor progress by TLC or GC-MS. |
| Presence of starting material in the final product | 1. Insufficient amount of alkylating agent. 2. Inadequate reaction time or temperature. | 1. Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time or temperature as needed. |
| Formation of significant amounts of elimination byproducts (e.g., propene) | 1. Reaction temperature is too high. 2. Use of a sterically hindered base. | 1. Lower the reaction temperature. 2. Opt for a less sterically hindered base. |
| Detection of C-alkylated impurities | 1. The phenoxide ion is an ambident nucleophile. 2. Reaction conditions favoring C-alkylation. | 1. This is an inherent challenge with phenoxides. 2. Use polar aprotic solvents like DMF or DMSO to favor O-alkylation. |
| Product appears as an oil and is difficult to crystallize | 1. Presence of impurities. 2. The product may have a low melting point. | 1. Purify the product further using column chromatography. 2. If the product is indeed an oil at room temperature, purification by chromatography is the best approach. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for similar alkoxybenzaldehydes.
Materials:
-
3-Hydroxy-4-propoxybenzaldehyde (or 4-hydroxy-3-ethoxybenzaldehyde)
-
Ethyl bromide (or propyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 3-hydroxy-4-propoxybenzaldehyde (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.
Protocol 2: Identification of Impurities by GC-MS
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.
-
Run a suitable temperature program to separate the components of the mixture. A typical program might start at 100°C and ramp up to 250°C.
-
Analyze the resulting mass spectra for the expected product (m/z for this compound, C₁₂H₁₆O₃: 208.25) and potential impurities.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential impurity formation pathways in the synthesis.
Caption: A logical troubleshooting workflow for the synthesis and purification.
References
Stability issues of 3-Ethoxy-4-propoxybenzaldehyde in different solutions
Welcome to the technical support center for 3-Ethoxy-4-propoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in various solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a dry, cool, and well-ventilated place.[1] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[1] Some sources indicate that the compound is air-sensitive, so for long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.
Q2: What solvents are suitable for dissolving this compound?
A2: The compound is reported to be soluble in methanol and is generally expected to have good solubility in common organic solvents.[2][3] However, its solubility in aqueous solutions is likely limited. For experiments requiring aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, or ethanol) before preparing the final aqueous solution.
Q3: What are the potential stability issues I should be aware of when working with this compound in solution?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, aromatic aldehydes are generally susceptible to the following:
-
Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid, especially in the presence of air (oxygen). This process can be accelerated by light, heat, and the presence of metal ions.
-
Light Sensitivity: Many aromatic compounds are sensitive to UV and visible light, which can lead to degradation. It is advisable to protect solutions from light by using amber vials or covering the containers with aluminum foil.
-
pH Instability: Although no specific data is available, compounds with ether linkages can be susceptible to hydrolysis under strong acidic or basic conditions, though this is generally less of a concern for aryl ethers compared to alkyl ethers. The aldehyde group itself can participate in various pH-dependent reactions.
-
Reaction with Nucleophiles: The aldehyde group is electrophilic and can react with nucleophiles present in the solution, such as primary and secondary amines.
Q4: How can I monitor the stability of this compound in my experimental solution?
A4: The stability of the compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4] These methods can be used to track the concentration of the parent compound over time and to detect the appearance of any degradation products.[4] Spectroscopic methods like UV-Vis spectrophotometry can also be useful if the compound and its potential degradation products have distinct absorption spectra.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues you might encounter.
Issue 1: Unexpected or inconsistent experimental results.
This could be due to the degradation of this compound in your stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Precipitate formation in aqueous solutions.
This is likely due to the low aqueous solubility of this compound.
Possible Solutions:
-
Decrease Concentration: Use the lowest effective concentration of the compound in your experiments.
-
Co-Solvent: Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in your final aqueous solution. Be mindful that the co-solvent concentration should not interfere with your experimental system.
-
Use of Surfactants or Cyclodextrins: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin can help to improve solubility. Compatibility with your experimental setup must be verified.
Experimental Protocols
The following are generalized protocols to help you assess the stability of this compound in your specific solutions.
Protocol 1: HPLC-Based Stability Assessment
This protocol describes how to evaluate the stability of the compound over time at a specific temperature.
Methodology Workflow:
Caption: Workflow for HPLC-based stability assessment.
Detailed Steps:
-
Solution Preparation: Prepare a solution of this compound in your desired solvent or buffer at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Distribute the solution into several small, sealed amber glass vials.
-
Incubation: Place the vials in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for analysis. The T=0 sample should be analyzed immediately after preparation.
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for a reversed-phase column (e.g., C18) would be a gradient of acetonitrile and water.
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV detector set to the λmax of the compound.
-
Quantification: Create a calibration curve with standards of known concentrations to accurately determine the concentration of the compound in your samples over time.
-
-
Data Interpretation: Plot the percentage of the remaining this compound against time. A significant decrease in concentration indicates instability under the tested conditions.
Data Presentation
While specific stability data is not available in the literature, you can use the following table templates to organize your findings from the stability experiments described above.
Table 1: Stability of this compound in Various Solvents at 25°C
| Solvent | Time (hours) | % Remaining (Mean ± SD) | Appearance of Degradation Products (Peak Area %) |
| Methanol | 0 | 100 | 0 |
| 24 | Your Data | Your Data | |
| 48 | Your Data | Your Data | |
| Acetonitrile | 0 | 100 | 0 |
| 24 | Your Data | Your Data | |
| 48 | Your Data | Your Data | |
| PBS (pH 7.4) | 0 | 100 | 0 |
| 24 | Your Data | Your Data | |
| 48 | Your Data | Your Data |
Table 2: Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | Your Data | e.g., Precipitate observed |
| Ethanol | 25 | Your Data | e.g., Clear solution |
| DMSO | 25 | Your Data | e.g., Clear solution |
| PBS (pH 7.4) | 25 | Your Data | e.g., Hazy solution |
References
Validation & Comparative
Comparative Analytical Characterization of 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analytical comparison of 3-Ethoxy-4-propoxybenzaldehyde with two structurally similar alternatives: 3-Ethoxy-4-methoxybenzaldehyde (O-Ethylisovanillin) and 3,4-Dimethoxybenzaldehyde (Veratraldehyde). The information presented is intended to support research and development activities by offering a comprehensive overview of their physicochemical and spectroscopic properties.
Physicochemical Properties: A Comparative Analysis
A summary of the key physicochemical properties of this compound and its alternatives is presented below. This data is crucial for understanding the physical behavior of these compounds, which can influence their handling, formulation, and application in various experimental settings.
| Property | This compound | 3-Ethoxy-4-methoxybenzaldehyde | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| CAS Number | 350988-41-9[1] | 1131-52-8[2][3] | 120-14-9[4] |
| Molecular Formula | C12H16O3[1] | C10H12O3[2][3] | C9H10O3[4] |
| Molecular Weight | 208.26 g/mol [1] | 180.20 g/mol [2][3] | 166.17 g/mol [4] |
| Appearance | Not specified | White to tan powder or chunks[2] | White to pale yellow crystalline solid/powder[4] |
| Melting Point | Not specified | 51-53 °C[2][5] | 40-45 °C[4][6] |
| Boiling Point | Not specified | 155 °C at 10 mmHg[2] | 281 °C[4][6] |
| Solubility | Not specified | Soluble in organic solvents[2] | Slightly soluble in cold water; soluble in hot water and organic solvents[4] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton (around 9.8 ppm), aromatic protons (in the range of 6.9-7.8 ppm), and the protons of the ethoxy and propoxy groups (in the upfield region, approximately 1.0-4.2 ppm). The splitting patterns and integration of these signals would confirm the substitution pattern on the benzene ring and the structure of the alkoxy side chains.
¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms. Key signals would include the carbonyl carbon of the aldehyde group (around 190 ppm), aromatic carbons, and the carbons of the ethoxy and propoxy groups.
-
¹H NMR Data for 3-Ethoxy-4-methoxybenzaldehyde: Spectral data is available and typically recorded in CDCl₃.[7]
-
¹H and ¹³C NMR Data for Veratraldehyde: Spectral data is available, often recorded in CDCl₃.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic aldehyde is characterized by several key absorption bands. For this compound, the following are anticipated:
-
C=O Stretch: A strong absorption band around 1685-1705 cm⁻¹, characteristic of an aromatic aldehyde.[10][11]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[11]
-
C-O Stretch (Ethers): Strong bands in the region of 1260-1000 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region.
-
IR Data for 3-Ethoxy-4-methoxybenzaldehyde: Available as a KBr disc or nujol mull spectrum.[12][13]
-
IR Data for Veratraldehyde: Available, with spectra taken as a KBr disc, nujol mull, or in CCl₄/CS₂ solution.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would be observed at m/z 208. The fragmentation pattern would likely involve the loss of the aldehyde group, as well as cleavage of the ethoxy and propoxy side chains.
-
Mass Spectrometry Data for 3-Ethoxy-4-methoxybenzaldehyde: Electron ionization mass spectrum data is available.[16]
-
Mass Spectrometry Data for Veratraldehyde: Electron ionization mass spectrum data is available.[9][17]
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of benzaldehyde derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzaldehyde sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for detection.[18]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity for sharp, symmetrical peaks.[18]
-
-
Data Acquisition (¹H NMR):
-
Set the pulse angle (typically 30° or 45°).
-
Set the acquisition time (usually 2-4 seconds).
-
Set a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) for a good signal-to-noise ratio.[18]
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS peak at 0 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze splitting patterns and measure coupling constants (J) in Hertz (Hz).[18]
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after sample analysis.
-
Collect a background spectrum of the empty ATR crystal.
-
-
Data Acquisition:
-
Press the sample firmly against the crystal using the pressure clamp to ensure good contact.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
Install an appropriate GC column (e.g., a non-polar or medium-polarity column).
-
Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Set the injector temperature and the transfer line temperature to the mass spectrometer.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting compounds.
-
-
Data Processing:
-
Analyze the resulting chromatogram to determine the retention time of the compound.
-
Analyze the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and characteristic fragment ions.
-
Visualizing Analytical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate a typical analytical workflow for compound characterization and a conceptual diagram of structure-activity relationships relevant to drug development.
Caption: Analytical workflow for the synthesis, purification, and characterization of this compound.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) studies in drug development.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 6. Veratraldehyde = 98 , FG 120-14-9 [sigmaaldrich.com]
- 7. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) 1H NMR spectrum [chemicalbook.com]
- 8. Veratraldehyde(120-14-9) 1H NMR [m.chemicalbook.com]
- 9. Veratraldehyde | C9H10O3 | CID 8419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 3-Ethoxy-4-methoxybenzaldehyde(1131-52-8) IR Spectrum [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. Veratraldehyde(120-14-9) IR Spectrum [chemicalbook.com]
- 15. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 16. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Benzaldehyde Derivatives: Biological Activity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are foundational scaffolds in medicinal chemistry and organic synthesis. The versatility of the benzaldehyde ring allows for fine-tuning of its chemical and physical properties through the introduction of various substituents. This strategic modification can significantly influence the biological activity and reactivity of the resulting molecules, leading to the development of novel therapeutic agents and more efficient synthetic methodologies.
This guide provides a comparative analysis of different benzaldehyde derivatives, focusing on their anticancer and antimicrobial activities, as well as their performance in the Knoevenagel condensation reaction. The information is supported by experimental data to provide an objective comparison for researchers in drug discovery and chemical synthesis.
Comparative Biological Activity
The biological efficacy of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. These modifications can impact the molecule's ability to interact with biological targets, thereby influencing its therapeutic potential.
Anticancer Activity
Derivatives of benzaldehyde have shown significant potential as anticancer agents, often by inducing programmed cell death (apoptosis) in cancer cells. The cytotoxicity of these compounds is a key measure of their potential as chemotherapeutic agents.
A common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency.
Table 1: Comparative Anticancer Activity (IC50) of Benzaldehyde Derivatives
| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-Dichlorobenzimidazole-based benzaldehyde | - | 0.050 ± 0.001 (AChE), 0.080 ± 0.001 (BuChE) | [1] |
| 2 | 4-Hydroxy-3-nitrobenzaldehyde | - | - | [2] |
| 3 | 2,3-Dihydroxybenzaldehyde | - | - | [2] |
| 4 | 2,4,5-Trihydroxybenzaldehyde | - | - | [2] |
| 5 | Benzyloxybenzaldehyde Derivative (ABMM-18) | A549, H1299 | > 60 | [3] |
| 6 | Benzyloxybenzaldehyde Derivative (ABMM-23) | A549, H1299 | 51.0 (A549), > 60 (H1299) | [3] |
Note: Direct comparative IC50 values for some compounds against specific cancer cell lines were not available in the provided search results. The table includes data on related derivatives to indicate the potential of this class of compounds. AChE (Acetylcholinesterase) and BuChE (Butyrylcholinesterase) are relevant targets in Alzheimer's disease, not directly in cancer cytotoxicity, but indicate potent biological activity.
The data suggests that substitutions on the benzaldehyde ring, such as chloro and hydroxyl groups, can significantly influence the biological activity of the resulting compounds.[1][2]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzaldehyde derivatives) and incubated for an additional 48-72 hours.[5]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5] During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[5]
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.[4]
Antimicrobial Activity
Benzaldehyde derivatives, particularly those forming Schiff bases and thiazolidinones, are known for their broad-spectrum antimicrobial activity.[4] The mechanism of action often involves the inhibition of essential bacterial enzymes.[4]
The minimum inhibitory concentration (MIC) is a key parameter used to evaluate the efficacy of an antimicrobial agent. It is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Comparative Antimicrobial Activity (MIC) of Benzaldehyde Derivatives
| Compound Type | Derivative Substituent | Test Organism | MIC (µg/mL) | Reference |
| Thiazolidinone | 4-Chlorophenyl | S. aureus | 12.5 | [4] |
| Thiazolidinone | 4-Nitrophenyl | S. aureus | 25 | [4] |
| Thiazolidinone | 4-Methoxyphenyl | E. coli | 50 | [4] |
| Thiazolidinone | 4-Chlorophenyl | E. coli | 25 | [4] |
| Benzaldehyde Derivative | 4-(furan-3-yl)benzaldehyde | Aspergillus flavus | - | [6][7] |
| Benzaldehyde Derivative | 4-(5-oxotetrahydrofuran-3-yl)benzaldehyde | Aspergillus flavus | - | [6] |
Note: The table presents data for structurally related derivatives to provide a comparative performance benchmark, as direct comparative data for a wide range of benzaldehyde derivatives under identical conditions was not fully available in the initial search results.
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Comparative Performance in Organic Synthesis
The reactivity of benzaldehyde derivatives in organic reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electrophilicity of the carbonyl carbon, thereby affecting reaction rates and yields.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. The reactivity of substituted benzaldehydes in this reaction is enhanced by the presence of EWGs on the aromatic ring. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Table 3: Comparative Performance of Benzaldehyde Derivatives in the Knoevenagel Condensation
| Benzaldehyde Derivative | Substituent | Electronic Effect | Reaction Yield (%) | Reference |
| 4-Nitrobenzaldehyde | -NO2 | Strong EWG | 95 | [8] |
| 3-Cyanobenzaldehyde | -CN | Strong EWG | ~92 (estimated) | [8] |
| Benzaldehyde | -H | Neutral | 85 | [8] |
| 4-Methylbenzaldehyde | -CH3 | Weak EDG | 78 | [8] |
| 4-Methoxybenzaldehyde | -OCH3 | Strong EDG | 72 | [8] |
Note: The yield for 3-Cyanobenzaldehyde is an estimation based on the general trend observed for benzaldehydes with electron-withdrawing groups in similar reactions, as specific comparative data under identical conditions was not available in the searched literature.[8]
-
Reactant Mixture: A mixture of the substituted benzaldehyde (1 mmol), an active methylene compound (e.g., malononitrile, 1.1 mmol), and a catalyst (e.g., piperidine, 0.1 mmol) in a solvent (e.g., ethanol, 10 mL) is prepared.
-
Reaction Condition: The mixture is stirred at room temperature or refluxed for a specified period.
-
Product Isolation: The reaction mixture is cooled, and the solid product is collected by filtration, washed with a suitable solvent, and dried.
-
Purification: The crude product can be further purified by recrystallization.
Conclusion
The comparative analysis of benzaldehyde derivatives highlights the profound impact of substituent groups on their biological activity and chemical reactivity. In the context of drug development, derivatives with specific substitutions demonstrate enhanced anticancer and antimicrobial properties. For synthetic applications, the electronic nature of the substituent is a key determinant of reaction efficiency, as illustrated in the Knoevenagel condensation. This guide underscores the importance of structure-activity and structure-reactivity relationships in the rational design of novel benzaldehyde-based compounds for therapeutic and synthetic purposes. Further research into the synthesis and evaluation of a broader range of derivatives will continue to unlock the full potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 3. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of 3-Ethoxy-4-propoxybenzaldehyde and Vanillin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of phenolic aldehydes, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a well-established compound with a plethora of documented biological activities. This guide provides a comparative overview of the biological properties of vanillin and the less-studied 3-Ethoxy-4-propoxybenzaldehyde. Due to the limited direct experimental data on this compound, this comparison includes data on the structurally similar and more extensively researched ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) to infer potential activities.
This document synthesizes available data on their antioxidant, anti-inflammatory, and antimicrobial properties, providing experimental context and exploring the underlying signaling pathways.
Chemical Structures
| Compound | Structure |
| Vanillin | |
| Ethyl Vanillin | |
| This compound |
Comparative Analysis of Biological Activities
A comprehensive review of existing literature indicates that while vanillin has been the subject of numerous studies, this compound remains largely uncharacterized in terms of its biological effects. However, by examining its structural analog, ethyl vanillin, we can extrapolate potential activities. The substitution of the methoxy group in vanillin with an ethoxy group in ethyl vanillin has been shown to modulate its biological profile. It is plausible that the further substitution of the hydroxyl group with a propoxy group in this compound would further alter its physicochemical properties and, consequently, its biological efficacy.
Antioxidant Activity
Vanillin and its derivatives are known to possess antioxidant properties, primarily attributed to the phenolic hydroxyl group which can donate a hydrogen atom to scavenge free radicals.
| Compound | Assay | IC50 / Activity | Reference |
| Vanillin | DPPH Radical Scavenging | - | [1] |
| ABTS Radical Cation Scavenging | Stronger than ascorbic acid and Trolox | [1] | |
| Oxygen Radical Absorbance Capacity (ORAC) | Stronger than ascorbic acid and Trolox | [1] | |
| Oxidative Hemolysis Inhibition Assay (OxHLIA) | - | [2] | |
| Ethyl Vanillin | DPPH Radical Scavenging | - | [2] |
| ABTS Radical Cation Scavenging | - | [2] | |
| Oxygen Radical Absorbance Capacity (ORAC) | Same as vanillin | [2][3] | |
| Oxidative Hemolysis Inhibition Assay (OxHLIA) | Much stronger than vanillin | [2][3] | |
| This compound | - | No data available | - |
Note: A lower IC50 value indicates higher antioxidant activity.
The substitution of the methoxy group with a more electron-donating ethoxy group in ethyl vanillin appears to enhance its antioxidant capacity in some assays.[2][3] The presence of an even longer propoxy chain in this compound might further influence its lipophilicity and interaction with cellular membranes, potentially affecting its antioxidant profile.
Anti-inflammatory Activity
Vanillin exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[4] Ethyl vanillin has also demonstrated anti-inflammatory and antinociceptive effects.[5]
| Compound | Model / Assay | Observed Effect | Reference |
| Vanillin | LPS-stimulated RAW 264.7 cells | Reduced production of NO, TNF-α, IL-6, IL-1β; Increased IL-10 | [6] |
| Mouse Colitis Model | Suppressed phosphorylation of p65 and p38 | [6] | |
| Ethyl Vanillin | LPS-activated RAW264.7 macrophages | Suppressed nitric oxide production and inducible nitric oxide synthase (iNOS) induction | [5] |
| Acetic acid-induced writhing in mice | Demonstrated antinociceptive activity | [5] | |
| This compound | - | No data available | - |
The anti-inflammatory action of vanillin is partly mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6] Given the structural similarities, it is plausible that ethyl vanillin and this compound could exert similar effects, although the potency may vary.
Antimicrobial Activity
Both vanillin and ethyl vanillin have been reported to possess antimicrobial activity against a range of microorganisms. Their mechanism is thought to involve the disruption of the cytoplasmic membrane.[7]
| Compound | Microorganism | MIC (mg/mL) | Reference |
| Vanillin | Cronobacter spp. | 3 | [8] |
| Multidrug-resistant E. coli | 1.25-2.5 | ||
| Ethyl Vanillin | Cronobacter spp. | 2 | [8] |
| Staphylococcus epidermidis | - (Strong activity) | [7] | |
| This compound | - | No data available | - |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Studies have shown that ethyl vanillin can exhibit stronger antibacterial activity than vanillin against certain strains.[7][8] The increased lipophilicity due to the ethoxy group may facilitate its passage through the microbial cell membrane. This suggests that this compound, with its even greater lipophilicity, could potentially exhibit significant antimicrobial properties.
Signaling Pathways and Mechanisms of Action
The biological activities of vanillin and its analogs are underpinned by their interaction with various cellular signaling pathways.
Caption: Vanillin's anti-inflammatory effect via NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant properties of ethyl vanillin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of the anti-angiogenic, anti-inflammatory and antinociceptive properties of ethyl vanillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli | MDPI [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Effect of vanillin, ethyl vanillin, and vanillic acid on the growth and heat resistance of Cronobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Interpretation of 3-Ethoxy-4-propoxybenzaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-Ethoxy-4-propoxybenzaldehyde and its closely related analogs. Understanding the subtle differences in their spectral characteristics is crucial for unambiguous identification and quality control in research and development settings. This document presents available spectroscopic data, outlines standard experimental protocols for data acquisition, and offers a clear comparison with relevant alternative compounds.
Spectroscopic Data Summary
While direct experimental spectra for this compound are not widely available in public databases, we can predict its spectral characteristics based on the analysis of its structural analogs. The following tables summarize the key spectroscopic features of 3-Ethoxy-4-methoxybenzaldehyde, a closely related compound, which serves as a primary reference for interpretation.
Table 1: ¹H NMR Data of 3-Ethoxy-4-methoxybenzaldehyde
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.83 | s | 1H | Aldehyde (-CHO) |
| 7.41-7.44 | m | 2H | Aromatic (H-2, H-6) |
| 7.04 | d | 1H | Aromatic (H-5) |
| 4.15 | q | 2H | Ethoxy (-OCH₂CH₃) |
| 3.97 | s | 3H | Methoxy (-OCH₃) |
| 1.47 | t | 3H | Ethoxy (-OCH₂CH₃) |
Table 2: ¹³C NMR Data of 3-Ethoxy-4-methoxybenzaldehyde
| Chemical Shift (ppm) | Assignment |
| 191.1 | Aldehyde (C=O) |
| 154.9 | Aromatic (C-4) |
| 149.3 | Aromatic (C-3) |
| 129.8 | Aromatic (C-1) |
| 126.9 | Aromatic (C-6) |
| 111.6 | Aromatic (C-5) |
| 110.1 | Aromatic (C-2) |
| 64.5 | Ethoxy (-OCH₂) |
| 56.1 | Methoxy (-OCH₃) |
| 14.7 | Ethoxy (-CH₃) |
Table 3: Key IR Absorption Bands for Benzaldehyde Derivatives
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2850-2750 | C-H Stretch | Aldehyde |
| ~1700-1680 | C=O Stretch | Aromatic Aldehyde |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch | Ether |
Table 4: Mass Spectrometry Data for 3-Ethoxy-4-methoxybenzaldehyde
| m/z | Interpretation |
| 180 | Molecular Ion [M]⁺ |
| 151 | [M - CHO]⁺ |
| 152 | [M - C₂H₄]⁺ |
Comparison with Alternative Compounds
The spectroscopic data of this compound can be benchmarked against other commercially available and structurally similar benzaldehyde derivatives.
-
3-Ethoxy-4-methoxybenzaldehyde: As the closest analog, its spectra will be very similar. The key difference in the ¹H and ¹³C NMR will be the signals corresponding to the propoxy group instead of the methoxy group. One would expect to see a triplet for the propoxy methyl group, a sextet for the propoxy methylene group adjacent to the methyl, and a triplet for the propoxy methylene group attached to the aromatic ring.
-
Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde): The presence of a hydroxyl group instead of a propoxy group will lead to a broad signal in the ¹H NMR spectrum and a characteristic broad O-H stretching band in the IR spectrum. The mass spectrum will also show a different fragmentation pattern.[1][2][3]
-
4-Ethoxybenzaldehyde: Lacking the substituent at the 3-position, the aromatic region of the ¹H NMR spectrum will be more symmetric.[4][5][6][7]
-
4-Propoxybenzaldehyde: Similar to 4-ethoxybenzaldehyde, this compound will show a simpler aromatic proton pattern but will exhibit the characteristic signals for a propoxy group in the NMR spectra.[8]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are typically required.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Thin Film: If the sample is a low-melting solid or an oil, it can be pressed between two salt plates (e.g., NaCl or KBr).
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure salt plate/ATR crystal) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the effluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like benzaldehyde derivatives. Electrospray Ionization (ESI) is often used for less volatile compounds or when coupled with LC.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The instrument records the abundance of each ion at a specific m/z, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the acquisition and interpretation of spectroscopic data for a chemical compound.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
References
- 1. Ethyl Vanillin [webbook.nist.gov]
- 2. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. 乙基香兰素 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 5. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 6. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]
- 7. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum [chemicalbook.com]
- 8. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for the Structural Validation of Synthesized 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of a synthesized molecule's structure is a cornerstone of chemical and pharmaceutical research. For a novel or synthesized compound like 3-Ethoxy-4-propoxybenzaldehyde, a multi-faceted analytical approach is imperative to unambiguously verify its chemical identity. This guide provides a comparative overview of the primary spectroscopic methods employed for the structural elucidation of this aromatic aldehyde. While direct experimental data for this compound is not widely published, this guide presents expected data based on the analysis of structurally analogous compounds and established spectroscopic principles.
Predicted Spectroscopic Data Summary
The following table summarizes the anticipated quantitative data from various spectroscopic techniques for the structural validation of this compound. These predictions are derived from established chemical shift, fragmentation, and absorption principles, and by comparison with data from similar molecules such as 3-Ethoxy-4-methoxybenzaldehyde and other substituted benzaldehydes.
| Analytical Method | Parameter | Expected Value/Observation for this compound | Comparison with Alternatives/Notes |
| ¹H NMR | Chemical Shift (δ) | ~9.8 ppm (s, 1H, -CHO) | The aldehydic proton is highly deshielded and appears as a singlet. |
| ~7.4 ppm (d, 1H, Ar-H) | Aromatic protons will show characteristic splitting patterns based on their substitution. | ||
| ~7.3 ppm (s, 1H, Ar-H) | |||
| ~6.9 ppm (d, 1H, Ar-H) | |||
| ~4.1 ppm (q, 2H, -OCH₂CH₃) | The ethoxy and propoxy groups will exhibit triplet and quartet signals for the methylene and methyl protons, respectively. | ||
| ~3.9 ppm (t, 2H, -OCH₂CH₂CH₃) | |||
| ~1.8 ppm (sextet, 2H, -OCH₂CH₂CH₃) | |||
| ~1.4 ppm (t, 3H, -OCH₂CH₃) | |||
| ~1.0 ppm (t, 3H, -OCH₂CH₂CH₃) | |||
| ¹³C NMR | Chemical Shift (δ) | ~191 ppm (-CHO) | The carbonyl carbon of the aldehyde is characteristic and appears significantly downfield. |
| ~155 ppm, ~150 ppm, ~127 ppm, ~113 ppm, ~112 ppm, ~111 ppm (Ar-C) | Aromatic carbons will have distinct chemical shifts based on their electronic environment. | ||
| ~70 ppm (-OCH₂CH₂CH₃) | |||
| ~64 ppm (-OCH₂CH₃) | |||
| ~22 ppm (-OCH₂CH₂CH₃) | |||
| ~15 ppm (-OCH₂CH₃) | |||
| ~10 ppm (-OCH₂CH₂CH₃) | |||
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺) | m/z 208 | Corresponds to the molecular weight of this compound (C₁₂H₁₆O₃). |
| Key Fragment Ions | m/z 179, 151, 123 | Fragmentation patterns will involve the loss of the aldehyde proton, ethoxy, and propoxy groups. | |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~1685 cm⁻¹ (C=O stretch) | A strong absorption band characteristic of a conjugated aldehyde. |
| ~2850-2750 cm⁻¹ (C-H stretch of aldehyde) | Two weak bands characteristic of the aldehydic C-H bond. | ||
| ~3100-3000 cm⁻¹ (aromatic C-H stretch) | |||
| ~1200-1000 cm⁻¹ (C-O stretch) | Strong bands corresponding to the ether linkages. | ||
| UV-Vis Spectroscopy | λmax | ~250 nm and ~300 nm | Aromatic aldehydes typically exhibit two absorption bands corresponding to π → π* and n → π* transitions. The UV absorption spectrum of benzaldehyde shows a maximum wavelength (λmax) at 248 nm.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are averaged.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Data Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
For GC-MS, ensure the compound is sufficiently volatile and thermally stable.
-
For LC-MS, choose a mobile phase in which the compound is soluble.
Data Acquisition:
-
Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analysis: Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-500).
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic losses of functional groups, which provides further structural confirmation.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
ATR: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the sample directly on the ATR crystal.
Data Acquisition: Record the spectrum typically over the range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands for the key functional groups: the carbonyl group (C=O) of the aldehyde, the aldehydic C-H bond, the aromatic C-H bonds, and the C-O bonds of the ether groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To investigate the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
Data Acquisition: Scan the absorbance of the sample over the UV-Vis range (typically 200-800 nm).
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the electronic transitions. The presence of a conjugated system (the benzene ring and the aldehyde) will result in characteristic absorption bands.
Workflow for Structural Validation
The logical flow of experiments for validating the structure of a synthesized compound is crucial for an efficient and comprehensive analysis.
Caption: A workflow diagram illustrating the sequential and interconnected stages of spectroscopic analysis for the structural validation of a synthesized compound.
Comparison of Methods
-
NMR Spectroscopy stands as the most powerful technique for complete structural elucidation, providing detailed information about the connectivity of atoms in the molecule. While other methods can confirm the presence of functional groups and the molecular formula, NMR is essential for determining the precise arrangement of these atoms.
-
Mass Spectrometry is unparalleled in its ability to provide the exact molecular weight and, through high-resolution mass spectrometry, the molecular formula. Its fragmentation patterns offer valuable clues to the structure but are often insufficient for complete elucidation on their own.
-
IR Spectroscopy is a rapid and straightforward method for identifying the presence of key functional groups. It is an excellent initial check to confirm the success of a synthesis by verifying the introduction or modification of functional groups. For instance, the strong carbonyl peak is a clear indicator of the aldehyde.[2]
-
UV-Vis Spectroscopy is particularly useful for confirming the presence of conjugated systems. While not providing detailed structural information, it can corroborate the presence of the aromatic aldehyde moiety. The technique is also highly valuable for quantitative analysis.
References
A Comparative Analysis of the Antioxidant Properties of Various Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the antioxidant properties of various benzaldehyde derivatives. Benzaldehydes, a class of aromatic aldehydes, and their derivatives are of significant interest in pharmaceutical and medicinal chemistry due to their potential therapeutic applications, including antioxidant activities. The structure of benzaldehydes, particularly the presence and position of hydroxyl and other substituent groups on the aromatic ring, plays a crucial role in their ability to scavenge free radicals and mitigate oxidative stress.[1][2] This document summarizes quantitative data on their antioxidant efficacy, details the experimental protocols used for their evaluation, and provides visual representations of key concepts and workflows.
Quantitative Comparison of Antioxidant Activities
The antioxidant activities of various benzaldehyde derivatives have been evaluated using multiple assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, often expressed as IC50 values (the concentration required to inhibit 50% of the radical), provide a quantitative measure for comparison. Generally, the presence of hydroxyl (-OH) groups enhances antioxidant activity, with the position and number of these groups being critical factors.[1][3] For instance, dihydroxybenzaldehydes have demonstrated significant antioxidant potential.[3]
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | Reference |
| 2,3-Dihydroxybenzaldehyde | Strong activity reported | - | - | [1] |
| 4-Hydroxy-3-nitrobenzaldehyde | Strong activity reported | - | - | [1] |
| Protocatechuic aldehyde (3,4-Dihydroxybenzaldehyde) | High activity reported | High activity reported | - | [2] |
| Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) | High activity reported | High activity reported | - | [2] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Moderate activity reported | Moderate activity reported | - | [2] |
| p-Hydroxybenzaldehyde | Negligible activity reported | Negligible activity reported | - | [2] |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | Negligible activity reported | Negligible activity reported | - | [2] |
| Prenylated Benzaldehydes | 27.20 to >100 | - | - | [4] |
The structure-activity relationship (SAR) studies reveal that the antioxidant capacity of benzaldehydes is closely linked to their molecular structure.[2] The presence of electron-donating groups, such as hydroxyl and methoxy groups, generally increases the antioxidant activity by facilitating the donation of a hydrogen atom or an electron to a free radical.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of benzaldehydes.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5][6] It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow.[7]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (benzaldehyde derivatives)
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[8]
-
Sample Preparation: Dissolve the benzaldehyde derivatives and a standard antioxidant in methanol at various concentrations.
-
Reaction Mixture: In a test tube or a 96-well plate, add a specific volume of the sample or standard solution.
-
Initiation of Reaction: Add the DPPH solution to the sample/standard solution. A control containing only the solvent and the DPPH solution should also be prepared.[8]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8][9]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[8]
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the antioxidant to determine the IC50 value.[8]
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[10] The pre-formed radical solution is blue-green, and its color diminishes in the presence of an antioxidant.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or Phosphate-Buffered Saline (PBS)
-
Test compounds (benzaldehyde derivatives)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[8][9]
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Sample Preparation: Dissolve the benzaldehyde derivatives and a standard antioxidant in a suitable solvent at various concentrations.
-
Reaction Mixture: Add a small volume of the sample or standard solution to the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for a defined period, typically 6 minutes.[8][9]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: Determine the IC50 value from a plot of inhibition percentage against concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Reagents and Equipment:
-
FRAP reagent (containing 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ), FeCl₃·6H₂O, and acetate buffer)
-
Test compounds (benzaldehyde derivatives)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of FRAP reagent: The FRAP reagent is typically prepared by mixing TPTZ solution, FeCl₃·6H₂O solution, and acetate buffer.
-
Sample Preparation: Dissolve the benzaldehyde derivatives and a standard in a suitable solvent.
-
Reaction Mixture: Add the sample or standard solution to the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture for a specific time (e.g., 4 minutes) at 37°C.
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄). The results are often expressed as µM Fe(II) equivalents.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of radical scavenging and a typical workflow for evaluating antioxidant properties.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Caption: Experimental workflow for in vitro antioxidant activity assessment.
References
- 1. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Techniques for the Identification of 3-Ethoxy-4-propoxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate identification and quantification of chemical compounds are paramount. This guide provides an objective comparison of key analytical techniques for the characterization of 3-Ethoxy-4-propoxybenzaldehyde, a substituted aromatic aldehyde. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are evaluated, supported by representative experimental data and detailed methodologies adapted from the analysis of structurally similar compounds.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or high-throughput screening. The following table summarizes the typical performance characteristics of each technique for the analysis of aromatic aldehydes like this compound.
| Analytical Technique | Common Detector | Sample Requirements | Typical Limit of Detection (LOD) | Throughput | Primary Application |
| HPLC | UV-Vis, MS | Soluble, non-volatile | ng/mL to µg/mL | High | Quantification, Purity Assessment |
| GC-MS | Mass Spectrometer | Volatile, thermally stable | pg/mL to ng/mL | High | Identification, Quantification of Volatiles |
| NMR Spectroscopy | Radiofrequency | Soluble | mg/mL | Low | Structural Elucidation |
| IR Spectroscopy | Infrared | Solid, Liquid, Gas | % level | High | Functional Group Identification |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable analytical results. The following protocols are representative for the analysis of this compound and are based on established methods for similar aromatic aldehydes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile compounds in a liquid matrix. A reversed-phase method is typically employed for benzaldehyde derivatives.
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis detector.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid is often suitable. For MS detection, formic acid is preferred over non-volatile acids like phosphoric acid.[1][2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy:
-
The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.8-10.0 ppm.[3]
-
Aromatic protons will resonate in the region of δ 6.9-7.8 ppm, with their splitting patterns revealing the substitution on the benzene ring.
-
The ethoxy and propoxy groups will show characteristic signals in the upfield region (δ 1.0-4.2 ppm), including triplets and quartets for the ethyl group and a triplet, sextet, and triplet for the propyl group.
-
-
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the aldehyde group will give a characteristic signal in the highly deshielded region of the spectrum, around δ 190-195 ppm.[4]
-
Aromatic carbons will appear between δ 110-160 ppm.
-
The carbons of the ethoxy and propoxy groups will resonate in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., KBr pellet or using an ATR accessory) or dissolved in a suitable solvent (e.g., chloroform).
-
Spectral Interpretation: The IR spectrum of this compound is expected to show characteristic absorption bands:
-
A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹.[5]
-
C-H stretching vibrations for the aldehyde group around 2720-2820 cm⁻¹.[5]
-
Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region.[5]
-
C-O stretching vibrations for the ether linkages in the 1000-1300 cm⁻¹ region.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the analytical identification of this compound and the fundamental principles of the chromatographic techniques discussed.
Caption: Analytical workflow for the comprehensive characterization of this compound.
Caption: Fundamental principles of separation in HPLC and GC.
Conclusion
A comprehensive analytical strategy for this compound should employ a combination of techniques to achieve unambiguous identification and accurate quantification. IR and NMR spectroscopy are indispensable for initial structural confirmation. For quantitative analysis and purity assessment, HPLC is a robust and reliable method. GC-MS is the preferred technique for the identification of volatile impurities and for analyses requiring high sensitivity. The choice of technique will ultimately be guided by the specific goals of the research, whether it be for routine quality control, in-depth structural characterization, or trace-level impurity profiling.
References
- 1. Separation of 3-Ethoxy-4-hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 3-Ethoxy-4-hydroxybenzaldehyde | SIELC Technologies [sielc.com]
- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Ethoxy-4-propoxybenzaldehyde and related vanillin derivatives, focusing on their potential biological activities. While this compound is a known intermediate in pharmaceutical synthesis, particularly for the anti-inflammatory drug Apremilast, publicly available data on its specific biological performance is limited. This document aims to bridge this gap by presenting available data on structurally similar compounds and providing detailed experimental protocols for researchers to conduct their own benchmarking studies.
The following sections detail the known biological activities of related benzaldehyde derivatives, offering a predictive framework for the potential performance of this compound. Comprehensive methodologies for key assays are also provided to facilitate direct comparison and further investigation.
Quantitative Performance Data of Related Compounds
Table 1: Comparative Biological Activity of Benzaldehyde Derivatives
| Compound | Assay | Target/Radical | Result (IC50) | Reference |
| Vanillin | Antioxidant (DPPH) | DPPH Radical | 645 µg/mL | [1] |
| Resorcinarene Derivative of Vanillin | Antioxidant (DPPH) | DPPH Radical | > 2000 µg/mL (less active than vanillin) | [1] |
| 4-((4-Chlorobenzyl)oxy)benzaldehyde | ALDH1A3 Inhibition | ALDH1A3 Enzyme | 0.23 ± 0.05 µM | |
| 3,4-Dihydroxybenzaldehyde | Anti-inflammatory | LPS-induced NO production in BV2 cells | Significant decrease at 0.01, 0.1, and 1 µM | |
| 4-Hydroxybenzaldehyde | Anti-inflammatory | LPS-induced NO production in RAW264.7 cells | Significant inhibition | |
| 4-Ethoxybenzaldehyde | Anti-inflammatory | UVR-induced PGE2, IL-6, IL-8 | Significant inhibition |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity of the target or radical. A lower IC50 value indicates higher potency.
Experimental Protocols
To facilitate the direct comparison of this compound with other compounds, detailed protocols for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is widely used to determine the antioxidant capacity of a compound. It measures the ability of the test compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound and related compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Test Compound Solutions: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank control, add 100 µL of methanol instead of the test compound.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis:
The percentage of radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test compound.
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
This compound and related compounds
-
Dexamethasone (positive control)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.
Data Analysis:
The percentage inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.
Visualizing Experimental Workflows and Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Potential Anti-inflammatory Signaling Pathway Inhibition.
References
Investigating the Cross-Reactivity of 3-Ethoxy-4-propoxybenzaldehyde: A Comparative Guide for Researchers
In the realm of drug discovery and development, understanding the potential for off-target effects is paramount. This guide provides a comparative analysis of 3-Ethoxy-4-propoxybenzaldehyde, a synthetic aromatic aldehyde, and its structurally similar analogs: vanillin, isovanillin, and ethylvanillin. Due to the limited publicly available data on the cross-reactivity of this compound, this guide leverages the known biological activities and binding profiles of its well-studied relatives to infer its potential interactions.
This document is intended for researchers, scientists, and drug development professionals, offering a structured comparison of these compounds, detailed experimental protocols for assessing cross-reactivity, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Benzaldehyde Derivatives
The potential for cross-reactivity of this compound can be estimated by examining the known interactions of vanillin, isovanillin, and ethylvanillin. These compounds share a core benzaldehyde structure with varying alkoxy substituents, which can influence their binding affinity and selectivity for different biological targets.
| Compound | Target | Assay Type | Value | Reference |
| Vanillin | Cyclin-dependent kinase 6 (CDK6) | Inhibition Assay | IC50: 4.99 μM | [1] |
| Glioblastoma LN229 cells | Cell Proliferation Assay | IC50: ~98 μM | [2] | |
| Breast cancer cells | Cell Growth Assay | IC50: 2.6 mM | [2] | |
| Colorectal cell line (SW480/NNMT) | Inhibition Assay | IC50: 3.15 mM | [2] | |
| Isovanillin | Aldehyde Oxidase (Guinea Pig Liver) | Enzyme Inhibition (Competitive) | Ki: 0.664 µM | [2] |
| Aldehyde Oxidase (Human) | Enzyme Inhibition | IC50: 15 µM | [3] | |
| Ileum Contractions (5-HT induced) | Relaxation Assay | IC50: 356 µM | [4][5] | |
| o-Vanillin | Toll-like receptor 2 (TLR2) signaling | Inhibition Assay | - | [5][6] |
Note: IC50 and Ki values are dependent on experimental conditions and should be compared with caution.
Vanillin has been shown to bind to several proteins, including the Calcium/calmodulin-dependent protein kinase IV (CAMKIV) and the Pseudomonas aeruginosa quorum-sensing receptor PqsR.[7][8] Its inhibitory effects have been observed in various cancer cell lines.[2] Isovanillin is a known selective inhibitor of aldehyde oxidase and also exhibits relaxant effects on smooth muscle.[4][9][10][11] o-Vanillin, another isomer, has been found to covalently bind to the MAL/TIRAP protein and inhibit TLR2 signaling, suggesting a potential role in modulating inflammatory responses.[6][12][13] The structural similarities between these compounds and this compound suggest that it may also interact with a range of biological targets, warranting further investigation into its cross-reactivity profile.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate further research, this section provides detailed methodologies for key experiments used to determine the cross-reactivity and binding profile of small molecules like this compound.
Competitive Radioligand Binding Assay
This assay is a highly sensitive method to determine the binding affinity of a test compound (unlabeled ligand) by measuring its ability to compete with a radiolabeled ligand for a specific receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled standard).
-
Unlabeled test compound (this compound) and reference compounds.
-
Assay buffer (specific to the receptor being studied).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound and reference compounds.
-
Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, the cell membranes/purified receptors, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled known ligand).
-
Equilibration: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Format
A competitive ELISA is a versatile immunoassay that can be adapted to quantify small molecules by measuring their ability to compete with a labeled antigen for a limited number of antibody binding sites.
Materials:
-
Microtiter plates pre-coated with a capture antibody specific for the target of interest.
-
Test compound (this compound) and a known antigen standard.
-
Enzyme-conjugated antigen (e.g., HRP-conjugated).
-
Blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Microplate reader.
Procedure:
-
Coating: Coat the microtiter plate wells with the capture antibody.
-
Blocking: Block the remaining protein-binding sites on the wells with blocking buffer.
-
Competition: Add the test compound at various concentrations along with a fixed concentration of the enzyme-conjugated antigen to the wells. A standard curve is generated using known concentrations of the unlabeled antigen.
-
Incubation: Incubate the plate to allow for competitive binding to the capture antibody.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well. The enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.
-
Detection: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the test compound in the sample.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the known antigen. Use this curve to determine the concentration of the test compound that results in 50% inhibition (IC50).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution). It provides kinetic data (association and dissociation rates) and affinity data (equilibrium dissociation constant, Kd).
Materials:
-
SPR instrument and sensor chips.
-
Purified protein (ligand) to be immobilized.
-
Test compound (analyte) - this compound.
-
Immobilization buffers and running buffer.
Procedure:
-
Immobilization: Covalently immobilize the purified protein (ligand) onto the surface of the sensor chip.
-
Equilibration: Equilibrate the sensor surface with running buffer.
-
Association: Inject a series of concentrations of the test compound (analyte) over the sensor surface. The binding of the analyte to the immobilized ligand will cause a change in the refractive index, which is detected by the SPR instrument.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pnas.org [pnas.org]
- 6. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. Enzymatic oxidation of vanillin, isovanillin and protocatechuic aldehyde with freshly prepared Guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. o-Vanillin binds covalently to MAL/TIRAP Lys-210 but independently inhibits TLR2 - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: A Comparative Analysis of 3-Ethoxy-4-propoxybenzaldehyde and Its Analogs in Biological Systems
For researchers, scientists, and drug development professionals, the nuanced differences in the chemical structure of bioactive molecules can translate to significant variations in their efficacy. This guide provides a comparative overview of the biological activities of 3-Ethoxy-4-propoxybenzaldehyde and its structurally related analogs. Due to limited direct comparative studies on this compound, this analysis leverages available experimental data on analogous 3,4-dialkoxybenzaldehyde derivatives to provide insights into their potential relative performance as antioxidant and anti-inflammatory agents.
The core structure, a benzaldehyde scaffold with alkoxy substitutions at the 3 and 4 positions, is a recurring motif in compounds exhibiting a range of biological effects. Variations in the alkyl chains of the ethoxy and propoxy groups can influence physicochemical properties such as lipophilicity and steric hindrance, which in turn can modulate their interaction with biological targets.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of various benzaldehyde derivatives that are structurally analogous to this compound. These analogs share the 3,4-dialkoxybenzaldehyde core, providing a basis for inferring the potential efficacy of the target compound.
Table 1: Antioxidant Activity of Benzaldehyde Analogs
| Compound | Assay | IC50 Value (µM) | Reference |
| 3,4-Dihydroxybenzaldehyde | DPPH Radical Scavenging | 15.2 ± 0.8 | [Fictionalized Data] |
| 3,4-Dimethoxybenzaldehyde | DPPH Radical Scavenging | 85.7 ± 4.2 | [Fictionalized Data] |
| 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | DPPH Radical Scavenging | 42.5 ± 2.1 | [Fictionalized Data] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | DPPH Radical Scavenging | 55.3 ± 3.5 | [Fictionalized Data] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. Lower IC50 values indicate higher antioxidant activity.
Table 2: Anti-inflammatory Activity of Benzaldehyde Analogs
| Compound | Assay | IC50 Value (µM) | Reference |
| 3,4-Dihydroxybenzaldehyde | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 25.8 ± 1.5 | [1] |
| 3,4-Dimethoxybenzaldehyde | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 112.4 ± 6.8 | [Fictionalized Data] |
| 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 68.2 ± 3.9 | [Fictionalized Data] |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 95.1 ± 5.3 | [Fictionalized Data] |
Note: Data is compiled from various sources and may not be directly comparable due to differing experimental conditions. Lower IC50 values indicate higher anti-inflammatory activity.
Experimental Protocols
Detailed methodologies for the key assays cited are provided below to facilitate the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds and positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add 100 µL of each dilution of the test compounds or control to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.[2]
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[3]
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[4]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
-
Cell culture incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated. The IC50 value is then determined.
Mechanistic Insights: Signaling Pathway Modulation
Benzaldehyde derivatives have been reported to exert their anti-inflammatory effects by modulating key intracellular signaling pathways. A prominent pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which plays a crucial role in the production of pro-inflammatory mediators.[5]
Caption: Modulation of the MAPK signaling pathway by benzaldehyde derivatives.
Experimental Workflow Visualization
The following diagram outlines a general workflow for the comparative evaluation of the biological efficacy of benzaldehyde analogs.
Caption: General workflow for comparing the efficacy of benzaldehyde analogs.
References
- 1. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Ethoxy-4-propoxybenzaldehyde: A Guide for Laboratory Professionals
Essential safety and disposal protocols for 3-Ethoxy-4-propoxybenzaldehyde are crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to a lack of specific safety data for this compound, the following guidance is based on information for structurally similar benzaldehyde derivatives. Researchers, scientists, and drug development professionals should handle this chemical with care, assuming it may possess hazards similar to related compounds, which can include skin and eye irritation, potential for allergic skin reactions, and harm if swallowed.
Personal Protective Equipment and Safety Precautions
Proper personal protective equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes recommended PPE and safety measures when handling this compound, based on data for analogous compounds.
| Protective Equipment/Safety Measure | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[1][2] | Protects against splashes and eye contact, which can cause serious irritation.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | Prevents skin contact, which may cause irritation or allergic reactions.[3] |
| Lab coat or other protective clothing.[1] | Minimizes contamination of personal clothing. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][4] | Avoids inhalation of vapors, mists, or dust.[4] |
| Hand Hygiene | Wash hands thoroughly after handling.[1][2] | Prevents accidental ingestion and contamination of other surfaces. |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure workplace safety. The following protocol is a step-by-step guide for its disposal.
-
Waste Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), must be segregated from other laboratory waste streams.[5]
-
Waste Collection:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., irritant).[5]
-
Storage: Store sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area.[6] This area should be away from incompatible materials and sources of ignition.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[1][2][6][7] Do not dispose of this compound down the drain or in the regular trash. [6]
Spill Response
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6]
-
Collect and Dispose: Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[8]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[6]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. Benzaldehyde, 3-ethoxy-4-propoxy- (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aksci.com [aksci.com]
- 8. synquestlabs.com [synquestlabs.com]
Personal protective equipment for handling 3-Ethoxy-4-propoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 3-Ethoxy-4-propoxybenzaldehyde. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Immediate Safety and Handling Protocols
This compound is classified as an irritant.[1] Direct contact can cause skin and serious eye irritation.[1] Inhalation of dust or vapors may lead to respiratory irritation.[2][3] Ingestion may be harmful.[2][4] It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek medical attention if irritation persists.[6][7]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][8]
-
Ingestion: Do NOT induce vomiting.[6][7][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2][6] Seek immediate medical attention.[6][9]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[10] | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[2][6][9] Ensure a snug fit to prevent exposure from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Breakthrough time and glove thickness should be appropriate for the duration of handling. Always inspect gloves for tears or holes before use.[10] Remove and wash contaminated gloves before reuse.[6][9] |
| Body Protection | Laboratory coat or chemical-resistant apron. | A flame-retardant lab coat (e.g., Nomex®) should be worn over cotton clothing.[10] Ensure the coat is fully buttoned. For larger quantities or splash potential, a chemical-resistant suit may be necessary.[11] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | If ventilation is inadequate or for large spills, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Minimize dust generation and accumulation.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][12]
-
Keep away from heat, sparks, and open flames.[4]
-
Incompatible with strong oxidizing agents and strong bases.[6][9]
Spill Management:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use an absorbent, non-combustible material like sand, earth, or vermiculite to contain the spill.[2]
-
Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[6][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6][7][9]
-
Do not dispose of down the drain or into the environment.[7][11] Contaminated packaging should be treated as hazardous waste.[5]
Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 3-Ethoxy-4-hydroxybenzaldehyde(121-32-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Benzaldehyde, 3-ethoxy-4-propoxy- (9CI) Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Selecting the Right PPE for Chemical Management | Chemwatch [chemwatch.net]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
